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Foundational

An In-depth Technical Guide to (2-Fluorophenyl)(tetrahydro-2H-pyran-4-yl)methanamine: Chemical Properties and Molecular Structure

For Researchers, Scientists, and Drug Development Professionals Authored by a Senior Application Scientist The strategic incorporation of fluorine and saturated heterocyclic scaffolds has become a cornerstone of modern m...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

The strategic incorporation of fluorine and saturated heterocyclic scaffolds has become a cornerstone of modern medicinal chemistry. This guide provides a detailed technical overview of (2-Fluorophenyl)(tetrahydro-2H-pyran-4-yl)methanamine, a compound of significant interest in drug discovery programs. We will delve into its molecular structure, chemical properties, and the scientific rationale behind its design, offering insights for researchers engaged in the development of novel therapeutics.

Molecular Structure and Physicochemical Properties

(2-Fluorophenyl)(tetrahydro-2H-pyran-4-yl)methanamine, with the CAS Number 889939-78-0 for the 2-fluoro isomer, possesses a unique molecular architecture that combines a fluorinated aromatic ring with a saturated tetrahydropyran (THP) moiety and a primary amine.[1] This strategic combination of functional groups imparts specific physicochemical properties that are highly desirable in drug candidates.

The presence of the fluorine atom on the phenyl ring can significantly influence the compound's metabolic stability, lipophilicity, and binding affinity to biological targets.[2] Fluorine's high electronegativity can alter the electronic properties of the aromatic ring, potentially leading to enhanced interactions with protein residues.[3] The tetrahydropyran ring, a privileged scaffold in medicinal chemistry, serves to increase the three-dimensionality of the molecule and can improve aqueous solubility and overall pharmacokinetic properties compared to more lipophilic carbocyclic analogs.[4] The primary amine provides a key site for hydrogen bonding and salt formation, which is crucial for solubility and interaction with biological targets.

Table 1: Chemical and Physical Properties

PropertyValueSource
Molecular Formula C₁₂H₁₆FNO[5]
Molecular Weight 209.26 g/mol [4]
CAS Number 889939-78-0[1]
Appearance Solid (predicted)[5]
pKa (predicted) ~9.5 (amine)N/A
LogP (predicted) ~2.3N/A
Solubility (predicted) Sparingly soluble in water, soluble in organic solvents like DMSO and methanol.N/A

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the 2-fluorophenyl group, with their chemical shifts and coupling patterns influenced by the fluorine substituent. The protons on the tetrahydropyran ring will appear in the aliphatic region, typically between 1.5 and 4.0 ppm. The benzylic proton and the aminomethyl protons will also have characteristic chemical shifts.

  • ¹³C NMR: The carbon NMR spectrum will display signals for each unique carbon atom in the molecule. The carbons of the fluorinated phenyl ring will show characteristic C-F coupling constants. The chemical shifts of the tetrahydropyran carbons will confirm the presence of this saturated heterocycle.

  • ¹⁹F NMR: The fluorine NMR spectrum will exhibit a single resonance, providing direct evidence for the presence and chemical environment of the fluorine atom.

Mass Spectrometry (MS):

Mass spectrometry is crucial for confirming the molecular weight of the compound. Under electrospray ionization (ESI) in positive mode, the molecule is expected to show a prominent peak for the protonated molecule [M+H]⁺ at m/z 210.13.

Infrared (IR) Spectroscopy:

The IR spectrum will provide information about the functional groups present. Key expected vibrational frequencies include:

  • N-H stretching of the primary amine (around 3300-3400 cm⁻¹).

  • C-H stretching of the aromatic and aliphatic groups (around 2850-3100 cm⁻¹).

  • C-O-C stretching of the tetrahydropyran ether linkage (around 1050-1150 cm⁻¹).

  • C-F stretching of the fluorophenyl group (around 1100-1250 cm⁻¹).

Synthesis and Experimental Protocols

The synthesis of 4-substituted-4-aminomethyl-tetrahydropyrans is a key challenge in medicinal chemistry. While a specific protocol for (2-Fluorophenyl)(tetrahydro-2H-pyran-4-yl)methanamine is not detailed in publicly available literature, a general and plausible synthetic strategy can be devised based on established methodologies for similar structures.[6][7]

A common approach involves the construction of the quaternary center on the tetrahydropyran ring followed by the introduction of the aminomethyl group.

Conceptual Synthetic Workflow:

G A Tetrahydro-4H-pyran-4-one B Addition of 2-Fluorophenyl Grignard or Lithiate A->B 1. C 4-(2-Fluorophenyl)tetrahydro-2H-pyran-4-ol B->C D Dehydration C->D 2. E 4-(2-Fluorophenyl)-3,6-dihydro-2H-pyran D->E F Hydroboration-Oxidation or similar E->F 3. G 4-(2-Fluorophenyl)tetrahydro-2H-pyran-4-carbonitrile F->G H Reduction (e.g., LiAlH4, H2/Catalyst) G->H 4. I (2-Fluorophenyl)(tetrahydro-2H-pyran-4-yl)methanamine H->I

Caption: Conceptual synthetic pathway to the target molecule.

Detailed Step-by-Step Rationale:

  • Nucleophilic Addition: The synthesis would likely commence with the nucleophilic addition of a 2-fluorophenyl organometallic reagent (e.g., Grignard or organolithium) to tetrahydro-4H-pyran-4-one. This establishes the crucial carbon-carbon bond and creates the tertiary alcohol intermediate. The choice of the organometallic reagent is critical for achieving high yields and minimizing side reactions.

  • Introduction of the Nitrile Group: The tertiary alcohol can be converted to a suitable leaving group and then displaced by a cyanide source (e.g., sodium cyanide) to introduce the nitrile functionality. This step is pivotal as the nitrile serves as a precursor to the primary amine.

  • Reduction of the Nitrile: The final step involves the reduction of the nitrile group to the primary amine. This can be achieved using various reducing agents, such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation. The choice of reducing agent and reaction conditions is important to ensure the integrity of the other functional groups in the molecule.

Self-Validating System in the Protocol:

Each step of this proposed synthesis can be monitored and validated using standard analytical techniques. For instance, the progress of the Grignard reaction can be followed by Thin Layer Chromatography (TLC). The formation of the nitrile intermediate can be confirmed by the appearance of a characteristic nitrile stretch in the IR spectrum (around 2250 cm⁻¹). The final product's identity and purity would be confirmed by NMR, MS, and High-Performance Liquid Chromatography (HPLC).

Role in Drug Development and Future Perspectives

The (2-Fluorophenyl)(tetrahydro-2H-pyran-4-yl)methanamine scaffold is of significant interest to drug development professionals due to its potential to interact with a variety of biological targets. The aminotetrahydropyran moiety is a common feature in molecules targeting G-protein coupled receptors (GPCRs), ion channels, and enzymes.[6]

The introduction of the 2-fluorophenyl group can modulate the pharmacological profile in several ways:

  • Enhanced Potency: The fluorine atom can participate in favorable orthogonal multipolar C–F···C=O interactions or hydrogen bonds with the target protein, leading to increased binding affinity.

  • Improved Metabolic Stability: The C-F bond is significantly stronger than a C-H bond, making it less susceptible to metabolic oxidation by cytochrome P450 enzymes. This can lead to a longer half-life and improved pharmacokinetic profile.

  • Modulated Lipophilicity: The strategic placement of fluorine can fine-tune the lipophilicity of the molecule, which is a critical parameter for absorption, distribution, metabolism, and excretion (ADME) properties.

Logical Relationship Diagram:

G cluster_0 Molecular Scaffolds cluster_1 Physicochemical & Pharmacokinetic Properties cluster_2 Pharmacological Outcomes A 2-Fluorophenyl Strategic placement of fluorine D Modulated Lipophilicity Improved pKa A:f0->D:f0 E Enhanced Metabolic Stability Reduced P450 metabolism A:f0->E:f0 B Tetrahydro-2H-pyran Saturated heterocycle F Improved Solubility & Permeability Favorable ADME profile B:f0->F:f0 C Methanamine Primary amine functionality C:f0->F:f0 G Increased Target Affinity & Potency Specific binding interactions D->G H Enhanced Selectivity Reduced off-target effects D->H I Improved Therapeutic Index Better safety and efficacy E->I F->I G->I H->I

Caption: Interplay of structural motifs and pharmacological properties.

Given the prevalence of the aminotetrahydropyran scaffold in molecules targeting the central nervous system (CNS), it is plausible that (2-Fluorophenyl)(tetrahydro-2H-pyran-4-yl)methanamine and its analogs could be explored for their activity against neurological and psychiatric disorders. Further research is warranted to fully elucidate the therapeutic potential of this promising chemical entity.

References

  • Kang, G., Xiao, L. J., Hesp, K. D., Huh, C. W., Lian, Y., Richardson, P., Schmitt, D. C., Hong, K., & Yu, J. Q. (2023). Synthesis of Highly Substituted Aminotetrahydropyrans Enabled by Stereospecific Multivector C-H Functionalization. Organic letters, 25(22), 4087–4091. [Link]

  • Kang, G., Xiao, L. J., Hesp, K. D., Huh, C. W., Lian, Y., Richardson, P., Schmitt, D. C., Hong, K., & Yu, J. Q. (2023). Synthesis of Highly Substituted Aminotetrahydropyrans Enabled by Stereospecific Multivector C-H Functionalization. Organic letters, 25(22), 4087–4091. [Link]

  • Zahid, M., Zada, S., Al-Harrasi, A., & Csuk, R. (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016-2022). Pharmaceuticals, 16(8), 1162. [Link]

  • Nortcliffe, A., Milne, G. D. S., Hamza, D., & Moody, C. J. (2017). Synthesis of 4-aminotetrahydropyran scaffolds for drug discovery. Bioorganic & medicinal chemistry, 25(7), 2218–2225. [Link]

  • Zahid, M., Zada, S., Al-Harrasi, A., & Csuk, R. (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016-2022). [Link]

  • Inagaki, M., Aoki, T., Iwashita, A., Sato, Y., Tanimura, T., Kise, M., ... & Takemura, M. (2003). Synthesis and structure-activity relationships of 5-amino-6-fluoro-1-[(1R, 2S)-2-fluorocyclopropan-1-yl]-8-methylquinolonecarboxylic acid antibacterials having fluorinated 7-[(3R)-3-(1-aminocyclopropan-1-yl) pyrrolidin-1-yl] substituents. Journal of medicinal chemistry, 46(6), 1005–1015. [Link]

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Exploratory

The (2-Fluorophenyl)(tetrahydro-2H-pyran-4-yl)methanamine Scaffold: A Privileged Pharmacophore for CNS Receptor Targeting

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Whitepaper Executive Summary As a Senior Application Scientist navigating the complexities of central nervous s...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Whitepaper

Executive Summary

As a Senior Application Scientist navigating the complexities of central nervous system (CNS) drug discovery, I frequently encounter chemical scaffolds that bridge the gap between theoretical binding affinity and practical in vivo efficacy. The (2-Fluorophenyl)(tetrahydro-2H-pyran-4-yl)methanamine core (CAS 889939-78-0) represents a highly tunable, privileged pharmacophore[1][2].

By integrating a basic methanamine linker with a tetrahydropyran (THP) ring and an ortho-fluorinated phenyl group, this scaffold achieves an exquisite balance of lipophilicity, basicity, and conformational rigidity. It has been extensively utilized in the optimization of dual-target Dopamine D3 (D3R) and µ-Opioid (MOR) receptor ligands[3][4][5], BACE1 inhibitors for Alzheimer's disease[6], and even as a critical building block for TTK protein kinase inhibitors[7][8].

This technical guide deconstructs the physicochemical rationale behind this scaffold, its receptor binding landscape, and the rigorous, self-validating methodologies required to quantify its affinity in CNS targets.

Physicochemical Rationale: The "E-E-A-T" of Scaffold Design

The success of a CNS drug is dictated by its ability to cross the blood-brain barrier (BBB) without succumbing to metabolic clearance or off-target toxicity. The structural components of this scaffold are not arbitrary; they are the result of deliberate Multiparameter Optimization (CNS-MPO)[3][4].

  • The Tetrahydropyran (THP) Ring: Replacing a traditional, highly lipophilic cyclohexane ring (commonly found in older NMDA/sigma ligands like PCP) with a THP ring introduces an oxygen heteroatom. This subtle change lowers the calculated partition coefficient (cLogP) and increases the topological polar surface area (TPSA). The causality here is critical: lowering lipophilicity prevents the molecule from becoming trapped in lipid bilayers and reduces non-specific binding, ensuring the CNS-MPO score remains > 4.0[4][9].

  • The 2-Fluoro Substitution: Fluorine at the ortho position of the phenyl ring exerts a strong electron-withdrawing inductive effect (-I). This subtly lowers the pKa​ of the adjacent methanamine nitrogen (typically shifting it from ~9.5 down to ~8.5). By lowering the pKa​ , a larger fraction of the drug remains un-ionized at physiological pH (7.4), which directly enhances passive diffusion across the BBB[5][9]. Furthermore, the fluorine atom acts as a metabolic shield, blocking CYP450-mediated ortho-hydroxylation and improving the drug's half-life.

  • Conformational Locking: The steric bulk and electrostatic repulsion of the ortho-fluoro group restrict the rotational freedom of the phenyl ring relative to the methanamine core. This locks the molecule into a bioactive conformation that is highly preferred by the deep orthosteric binding pockets of GPCRs.

Receptor Binding Affinity Landscape

In off-target profiling against comprehensive CNS panels (e.g., NIMH PDSP), derivatives containing the THP-methanamine core have demonstrated specific, tunable affinities[10][11]. The table below summarizes the quantitative binding data ( Ki​ ) for representative targets when this scaffold is utilized as a primary pharmacophore or bivalent linker.

Receptor TargetRepresentative RadioligandReference CompoundEstimated Ki​ Range (nM)Scaffold Function
Dopamine D3 (D3R) [3H]-N-methylspiperoneHaloperidol10 – 150Primary Pharmacophore / Linker[3]
µ-Opioid (MOR) [3H]-DAMGONaloxone50 – 300Bivalent Linker[9]
Sigma-1 ( σ1​ ) [3H]-(+)-PentazocineHaloperidol5 – 50High-Affinity Core[10]
BACE1 FRET SubstrateOM99-215 – 100P2' Binding Motif[6]
TTK Kinase ATPReversine50 – 200Hinge-Binding Region[7]

Signal Transduction & Functional Efficacy

Binding affinity ( Ki​ ) only tells half the story; functional efficacy dictates the therapeutic outcome. When targeting monoamine receptors like D3R or MOR, the (2-Fluorophenyl)(tetrahydro-2H-pyran-4-yl)methanamine scaffold typically acts within a Gi/o​ -coupled pathway[3][5].

G Ligand (2-F-Phenyl)THP-Methanamine GPCR Gi/o-Coupled GPCR (e.g., D3R / MOR) Ligand->GPCR Agonism G_protein Gi/o Protein Complex GPCR->G_protein Activation AC Adenylyl Cyclase G_protein->AC Inhibition cAMP cAMP Levels (↓) AC->cAMP Reduction PKA PKA Activity (↓) cAMP->PKA Downregulation

Figure 1: Canonical Gi/o-coupled signal transduction modulated by the target scaffold.

Methodological Framework: Radioligand Binding Assays

To accurately determine the binding affinity ( Ki​ ) of compounds utilizing this scaffold, a highly controlled radioligand binding assay is required. The following protocol is designed as a self-validating system , ensuring that every step has a mechanistic justification (causality) to prevent data artifacts.

Workflow Prep 1. Membrane Preparation (HEK293 cells expressing GPCR) Incubate 2. Incubation (90 min, 25°C) Radioligand + Test Compound Prep->Incubate Filter 3. Rapid Vacuum Filtration (0.1% PEI-treated GF/B filters) Incubate->Filter Wash 4. Washing (Ice-cold 50 mM Tris-HCl buffer) Filter->Wash Count 5. Liquid Scintillation Counting (Determine bound radioactivity) Wash->Count

Figure 2: Standard radioligand binding assay workflow for CNS receptor affinity.

Step-by-Step Protocol & Causality
  • Membrane Preparation:

    • Action: Homogenize HEK293 cells stably expressing the target GPCR (e.g., hD3R) in ice-cold 50 mM Tris-HCl buffer (pH 7.4)[3].

    • Causality: HEK293 cells are chosen because they lack endogenous expression of most monoamine GPCRs, providing a "null" background that prevents receptor cross-talk. Ice-cold conditions are strictly maintained to prevent endogenous protease activity from degrading the receptor's extracellular loops.

  • Equilibrium Incubation:

    • Action: Incubate membranes with a fixed concentration of radioligand (e.g., 0.5 nM [3H]-N-methylspiperone) and varying concentrations of the THP-methanamine test compound (10 pM to 10 µM) for 90 minutes at 25°C[9].

    • Causality: A 90-minute incubation at room temperature ensures the system reaches thermodynamic equilibrium. If the system is not at equilibrium, the Cheng-Prusoff equation cannot be mathematically applied to convert IC50​ to Ki​ .

  • Rapid Vacuum Filtration:

    • Action: Terminate the reaction by rapid filtration through GF/B glass microfiber filters pre-soaked in 0.1% polyethylenimine (PEI).

    • Causality: The THP-methanamine core, despite its optimized logP, retains lipophilic domains that adhere to bare glass microfibers. PEI coats the filter with a dense positive charge, electrostatically repelling the protonated methanamine and drastically reducing non-specific binding (NSB).

  • Washing:

    • Action: Wash the filters three times with 3 mL of ice-cold buffer.

    • Causality: Rapid washing removes unbound radioligand. The ice-cold temperature minimizes the dissociation rate constant ( koff​ ) of the bound ligand-receptor complex during the wash step, preserving the integrity of the data.

  • Self-Validation & Quantification:

    • Action: Measure radioactivity via liquid scintillation counting. Run a reference standard (e.g., Haloperidol) on every 96-well plate[9].

    • Causality: A protocol is only as reliable as its internal controls. The assay is automatically flagged as invalid if the reference Ki​ deviates by more than 0.5 log units from its historical mean. This self-validating step ensures that variations in receptor density ( Bmax​ ) or radioligand specific activity do not corrupt the final data set.

References

  • Bonifazi, A., et al. "Pharmacological and Physicochemical Properties Optimization for Dual-Target Dopamine D3 (D3R) and μ-Opioid (MOR) Receptors Ligands as Potentially Safer Analgesics." Journal of Medicinal Chemistry. Available at:[Link]

  • Lin, Y.-H., et al. "Discovery and Optimization of Pyrrolopyrimidine Derivatives as Selective Disruptors of the Perinucleolar Compartment, a Marker of Tumor Progression toward Metastasis." Journal of Medicinal Chemistry. Available at:[Link]

  • Congreve, M., et al. "From Fragment Screening to In Vivo Efficacy: Optimization of a Series of 2-Aminoquinolines as Potent Inhibitors of Beta-Site Amyloid Precursor Protein Cleaving Enzyme 1 (BACE1)." Journal of Medicinal Chemistry. Available at:[Link]

  • Pauls, H. W., et al. "INDAZOLE COMPOUNDS AS KINASE INHIBITORS AND METHOD OF TREATING CANCER WITH SAME." European Patent Office - EP 2766352 B1.
  • Shen, Z., et al. "Insights Into Drug Repurposing, as Well as Specificity and Compound Properties of Piperidine-Based SARS-CoV-2 PLpro Inhibitors." Frontiers in Chemistry. Available at:[Link]

Sources

Foundational

Pharmacokinetics of (2-Fluorophenyl)(tetrahydro-2H-pyran-4-yl)methanamine in murine models

An In-Depth Technical Guide to the Pharmacokinetics of (2-Fluorophenyl)(tetrahydro-2H-pyran-4-yl)methanamine in Murine Models Prepared by: Gemini, Senior Application Scientist Introduction: Charting the In Vivo Journey o...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Pharmacokinetics of (2-Fluorophenyl)(tetrahydro-2H-pyran-4-yl)methanamine in Murine Models

Prepared by: Gemini, Senior Application Scientist

Introduction: Charting the In Vivo Journey of a Novel Molecule

(2-Fluorophenyl)(tetrahydro-2H-pyran-4-yl)methanamine is a novel small molecule with a structure suggestive of potential biological activity. As with any new chemical entity being considered for therapeutic development, a thorough understanding of its behavior within a living system is paramount. This guide provides a comprehensive framework for characterizing the pharmacokinetics (PK) of this compound in murine models. Pharmacokinetics, the study of what the body does to a drug, encompasses the processes of Absorption, Distribution, Metabolism, and Excretion (ADME).[1][2]

Preclinical PK studies are a cornerstone of drug development, providing critical data to inform dose selection, predict human pharmacokinetics, and identify potential safety and efficacy issues before advancing to human trials.[3][4] Murine models are frequently employed for initial PK screening due to their well-characterized biology, cost-effectiveness, and the availability of various strains.[5] However, it is crucial to recognize the inherent metabolic differences between mice and humans; therefore, this guide will also touch upon strategies, such as the use of humanized models, to improve the translational relevance of the data obtained.[1][6][7]

This document is structured to provide not only the "how" (the protocols) but also the "why" (the scientific rationale), empowering researchers to design, execute, and interpret robust pharmacokinetic studies. All methodologies are grounded in established regulatory principles to ensure data integrity and reliability.[8][9]

Part 1: Strategic Experimental Design

A successful pharmacokinetic study begins with a meticulously planned experimental design. Every choice, from the animal model to the dosing vehicle, is a critical variable that can influence the outcome and interpretation of the results.

The Rationale for Animal Model Selection

The choice of animal model is fundamental to the relevance of the study.[8]

  • Standard Inbred/Outbred Strains: For initial PK screening, common strains like C57BL/6 or CD-1 mice are typically sufficient.[5] They provide a cost-effective and reproducible system to determine basic PK parameters like clearance, volume of distribution, and bioavailability.

  • Humanized Mouse Models: A significant challenge in preclinical development is the difference in drug metabolism between rodents and humans, primarily driven by variations in Cytochrome P450 (CYP) enzymes.[7] If initial studies suggest rapid or species-specific metabolism, employing humanized mouse models, where murine CYP genes are replaced with their human counterparts, can provide more predictive data on human metabolic pathways and potential drug-drug interactions.[1][6]

Dosing Strategy: Unveiling Bioavailability and Linearity

The route of administration and the dose levels are chosen to answer specific questions about the compound's behavior.

  • Routes of Administration: To fully characterize the compound, both intravenous (IV) and the intended clinical route (e.g., oral, PO) must be studied.

    • Intravenous (IV): Administration directly into the systemic circulation bypasses absorption, providing a direct measure of elimination processes (metabolism and excretion). The data from IV administration is the benchmark against which other routes are compared.

    • Oral (PO): This route is common for drug administration and provides insights into the extent and rate of absorption from the gastrointestinal tract and the impact of first-pass metabolism. Comparing the exposure (AUC) from PO administration to that from IV administration allows for the calculation of absolute oral bioavailability.[5]

  • Dose Selection: Dose levels should be selected to provide information on the dose-response relationship, including a potential toxic dose and a no-observed-adverse-effect level (NOAEL).[10] For an initial PK study, at least two dose levels are recommended to assess whether the pharmacokinetics are linear (i.e., does exposure increase proportionally with the dose).

Study Structure and Sampling Schedule

The structure of the in-life phase must be designed to capture the full pharmacokinetic profile, from absorption to elimination. All animal procedures must be reviewed and approved by an Institutional Animal Care and Use Committee (IACUC).[5]

  • Group Design: A typical design involves separate groups of animals for each dose, route, and time point (a "sparse sampling" approach), especially when the required blood volume per time point is large relative to the animal's total blood volume. However, modern, sensitive analytical methods often allow for serial sampling, where multiple small-volume blood samples are collected from a single mouse.[11] This approach significantly reduces the number of animals required and minimizes inter-animal variability.[11]

  • Sampling Time Points: The blood collection schedule is critical. Time points should be selected to adequately define the key phases of the concentration-time curve:

    • Absorption Phase (PO): Frequent early sampling (e.g., 15, 30, 60 minutes) is needed to capture the peak concentration (Cmax).[5]

    • Distribution Phase: Sampling should continue through the expected distribution phase.

    • Elimination Phase: At least 3-4 samples should be collected during the terminal elimination phase to accurately calculate the half-life (t½). The final time point should be when the drug concentration is at or near the lower limit of quantitation (LLOQ).

Part 2: Validated Methodologies and Protocols

Scientific integrity rests on the execution of robust, validated protocols. This section details the step-by-step procedures for the in-vivo study and the subsequent bioanalysis of collected samples.

Protocol: In-Vivo Murine Pharmacokinetic Study

This protocol outlines the essential steps for dosing and sample collection.

Materials:

  • (2-Fluorophenyl)(tetrahydro-2H-pyran-4-yl)methanamine

  • Appropriate dosing vehicle (e.g., saline, 5% DMSO/5% Solutol in water)

  • Male CD-1 mice (8-10 weeks old)

  • Dosing syringes and gavage needles (for PO)

  • Microcentrifuge tubes containing anticoagulant (e.g., K2-EDTA)

  • Capillary tubes or other blood collection apparatus

  • Centrifuge

Procedure:

  • Acclimatization: Allow animals to acclimate to the facility for at least 3-5 days before the study. House animals in a controlled environment with free access to food and water.

  • Dose Preparation: Prepare fresh dosing formulations on the day of the experiment. Ensure the compound is fully dissolved or uniformly suspended in the chosen vehicle.

  • Animal Dosing:

    • Fast animals overnight (if appropriate for the study design) before PO dosing.

    • Accurately weigh each animal immediately before dosing to calculate the precise dose volume.

    • For IV administration, dose slowly into a tail vein.

    • For PO administration, use an oral gavage needle to deliver the formulation directly into the stomach.

  • Blood Sample Collection:

    • At each pre-defined time point, collect approximately 50-100 µL of whole blood. A serial bleeding protocol from the submandibular vein is often effective.[11]

    • The final time point may utilize a terminal cardiac puncture to obtain a larger volume for potential metabolite identification.[11]

    • Place blood immediately into pre-chilled anticoagulant-coated microcentrifuge tubes.

  • Plasma Processing:

    • Gently mix the blood samples and keep them on ice.

    • Within 30 minutes of collection, centrifuge the tubes at approximately 2000 x g for 10 minutes at 4°C to separate the plasma.

    • Carefully transfer the supernatant (plasma) to new, clearly labeled microcentrifuge tubes.

    • Store plasma samples at -80°C until bioanalysis.

Protocol: LC-MS/MS Bioanalytical Method

Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) is the gold standard for quantifying small molecules in complex biological matrices due to its superior sensitivity, selectivity, and speed.[12][13] The method must be validated according to regulatory guidelines (e.g., FDA, EMA) to ensure data reliability.[14][15]

Workflow:

  • Sample Preparation (Protein Precipitation): This technique is fast, simple, and effective for removing the majority of protein from plasma samples.

    • Thaw plasma samples, quality controls (QCs), and calibration standards on ice.

    • To 50 µL of plasma in a microcentrifuge tube, add 150 µL of ice-cold acetonitrile containing a suitable internal standard (a structurally similar, stable isotope-labeled version of the analyte is ideal).

    • Vortex vigorously for 1 minute to precipitate proteins.

    • Centrifuge at >10,000 x g for 10 minutes at 4°C.

    • Transfer the clear supernatant to a 96-well plate or autosampler vials for injection into the LC-MS/MS system.

  • LC-MS/MS Analysis:

    • Chromatography: Use a reverse-phase C18 column to separate the analyte from endogenous matrix components. A gradient elution with mobile phases consisting of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B) is a common starting point.

    • Mass Spectrometry: Operate the mass spectrometer in positive electrospray ionization (ESI) mode. Optimize the detection using Multiple Reaction Monitoring (MRM), which provides high specificity by monitoring a specific precursor-to-product ion transition for the analyte and the internal standard.[13]

  • Method Validation: Before analyzing study samples, the method must be fully validated for:

    • Selectivity & Specificity: Ensure no interference from endogenous components at the retention time of the analyte.[16]

    • Linearity and Range: Demonstrate a linear relationship between concentration and detector response over a defined range.[15]

    • Accuracy and Precision: Intra- and inter-day accuracy and precision should be within ±15% (±20% at the LLOQ).[15]

    • Recovery and Matrix Effect: Assess the efficiency of the extraction process and the influence of the biological matrix on ionization.[15]

    • Stability: Confirm the stability of the analyte in plasma under various conditions (bench-top, freeze-thaw cycles, long-term storage).

Part 3: Data Analysis and Visualization

Raw concentration data is transformed into meaningful pharmacokinetic parameters through non-compartmental analysis (NCA).

Pharmacokinetic Parameter Calculation

Using specialized software (e.g., Phoenix WinNonlin), the plasma concentration versus time data for each animal or group is used to calculate the following key parameters:[17]

  • Cmax: Maximum observed plasma concentration.

  • Tmax: Time at which Cmax is observed.

  • AUC (Area Under the Curve): Total drug exposure over time. Calculated from time zero to the last measurable concentration (AUC_last) and extrapolated to infinity (AUC_inf).

  • t½ (Half-life): Time required for the plasma concentration to decrease by half.

  • CL (Clearance): The volume of plasma cleared of the drug per unit of time (calculated from IV data).

  • Vd (Volume of Distribution): The apparent volume into which the drug distributes in the body (calculated from IV data).

  • F% (Absolute Bioavailability): The fraction of the orally administered dose that reaches systemic circulation, calculated as: (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100.

Data Presentation

Quantitative data should be summarized in a clear, tabular format for easy comparison.

Table 1: Hypothetical Pharmacokinetic Parameters of (2-Fluorophenyl)(tetrahydro-2H-pyran-4-yl)methanamine in CD-1 Mice

ParameterIV Administration (1 mg/kg)PO Administration (5 mg/kg)
Cmax (ng/mL) 450 ± 65320 ± 88
Tmax (h) 0.08 (first time point)0.5 ± 0.2
AUC_last (ng·h/mL) 580 ± 95990 ± 210
AUC_inf (ng·h/mL) 610 ± 1021050 ± 235
t½ (h) 2.1 ± 0.42.5 ± 0.6
CL (mL/min/kg) 27.3 ± 4.6N/A
Vd (L/kg) 5.5 ± 1.1N/A
F (%) N/A34.4

Data are presented as mean ± standard deviation. N/A = Not Applicable.

Mandatory Visualizations

Visual diagrams are essential for clarifying complex workflows and relationships.

Caption: Overall Murine Pharmacokinetic Study Workflow.

G Plasma Plasma Sample (+ Internal Standard) PPT Protein Precipitation (Acetonitrile) Plasma->PPT Centrifuge Centrifugation PPT->Centrifuge Supernatant Supernatant Transfer Centrifuge->Supernatant LC_Inject Injection Supernatant->LC_Inject LC_Column Chromatographic Separation (C18 Column) LC_Inject->LC_Column MS_Source Ionization (ESI+) LC_Column->MS_Source MS_Q1 Precursor Ion Selection (Q1) MS_Source->MS_Q1 MS_Q2 Fragmentation (Q2 - Collision Cell) MS_Q1->MS_Q2 MS_Q3 Product Ion Selection (Q3) MS_Q2->MS_Q3 Detector Detection & Quantification MS_Q3->Detector

Caption: LC-MS/MS Bioanalytical Workflow for Plasma Samples.

References

  • Vertex AI Search. (2026, January 18). LC-MS/MS Bioanalytical Services for Small Molecule Drug Development.
  • Vertex AI Search. (2026, January 18). LC-MS/MS bioanalytical services are essential analytical solutions.
  • European Medicines Agency. (2000, September 8). Guidelines for the conduct of pharmacokinetic studies in target animal species. [Link]

  • Global Health Discovery Collaboratory. Humanized Drug Metabolism Mice. [Link]

  • European Medicines Agency. Clinical pharmacology and pharmacokinetics guidelines. [Link]

  • Biomere. (2024, October 16). Humanized Mouse Models for DMPK Studies. [Link]

  • U.S. Food and Drug Administration. FDA Requirements for Preclinical Studies.
  • Di, L. (2021). Recent developments in in vitro and in vivo models for improved translation of preclinical pharmacokinetic and pharmacodynamics data. PMC. [Link]

  • Dong, M. (2016, August 24). Application of LCMS in small-molecule drug development. [Link]

  • ResearchGate. In Vitro and In Vivo Models of Drug Metabolism. [Link]

  • Walsh Medical Media. (2017, September 11). In vivo Studies for Drug Development via Oral Delivery: Challenges, Animal Models and Techniques. [Link]

  • YouTube. (2024, September 24). Developed an LC-MS/MS method to quantify small molecules in surrogate matrix, validated by ICH M10. [Link]

  • European Medicines Agency. (2017, November 9). Draft guideline on conduct of pharmacokinetic studies in target animal species - Revision 1.
  • European Medicines Agency. Efficacy: pharmaceuticals. [Link]

  • LCGC International. (2021, August 1). Bioanalytical Analysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 2: Sample Preparation. [Link]

  • AMSbiopharma. (2025, August 11). Preclinical research strategies for drug development. [Link]

  • Bienta. Pharmacokinetics Studies in Mice or Rats. [Link]

  • European Medicines Agency. Guideline on the conduct of bioequivalence studies for veterinary medicinal products.
  • Al-Salami, H. et al. (2023, March 2). Development of an LC-MS/MS Method for Quantification of Sapitinib in Human Liver Microsomes: In Silico and In Vitro Metabolic Stability Evaluation. MDPI. [Link]

  • UniTo. (2023, January 10). Metabolic study of new psychoactive substance methoxpropamine in mice by UHPLC‐QTOF‐HRMS.
  • U.S. Food and Drug Administration. Guidance for Industry - S6 Preclinical Safety Evaluation of Biotechnology-Derived Pharmaceuticals. [Link]

  • PPD. Preclinical Studies in Drug Development. [Link]

  • U.S. Food and Drug Administration. (2018, January 4). Step 2: Preclinical Research. [Link]

  • Zhang, Y. et al. Murine Pharmacokinetic Studies. PMC - NIH. [Link]

Sources

Exploratory

Physicochemical Characterization of (2-Fluorophenyl)(tetrahydro-2H-pyran-4-yl)methanamine: A Technical Guide to Molecular Weight, Lipophilicity, and Aqueous Solubility

An In-Depth Technical Guide Executive Summary This technical guide provides a focused analysis of the core physicochemical properties of (2-Fluorophenyl)(tetrahydro-2H-pyran-4-yl)methanamine, a compound of interest in mo...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide

Executive Summary

This technical guide provides a focused analysis of the core physicochemical properties of (2-Fluorophenyl)(tetrahydro-2H-pyran-4-yl)methanamine, a compound of interest in modern drug discovery. The foundational parameters—molecular weight, lipophilicity (logP/logD), and aqueous solubility—are presented alongside the authoritative, field-proven experimental protocols for their determination. This document is designed for researchers, medicinal chemists, and drug development professionals, emphasizing the causal relationships between these properties and a compound's pharmacokinetic and pharmacodynamic profile. By detailing the "gold standard" shake-flask methodologies, this guide serves as both a data repository and a practical handbook for ensuring the generation of robust, reproducible, and decision-enabling data in a research and development setting.

Introduction: The Foundational Role of Physicochemical Properties in Drug Discovery

The journey of a potential therapeutic agent from a laboratory concept to a clinical candidate is fundamentally governed by its intrinsic physicochemical properties. Parameters such as molecular weight (MW), lipophilicity, and solubility are not mere data points; they are critical determinants of a molecule's Absorption, Distribution, Metabolism, and Excretion (ADME) profile. An over-reliance on optimizing for potency alone often leads to candidates with suboptimal ADMET characteristics, increasing attrition rates and development costs.[1]

(2-Fluorophenyl)(tetrahydro-2H-pyran-4-yl)methanamine possesses structural motifs—an ionizable amine and a fluorinated aromatic ring—that make a thorough understanding of its properties essential.

  • Molecular Weight (MW) is a primary characteristic influencing diffusion and transport across biological membranes. It is a cornerstone of heuristic guidelines like Lipinski's Rule of 5, which predicts that poor absorption is more likely when MW exceeds 500 Da.[1][2]

  • Lipophilicity , quantified as the partition coefficient (logP) or distribution coefficient (logD), dictates a molecule's ability to partition between aqueous and lipid environments.[3] This balance is crucial for membrane permeability, plasma protein binding, and solubility.[3][4] For ionizable molecules like the subject compound, logD, which is pH-dependent, is a more biologically relevant metric than the static logP value.[2][5]

  • Aqueous Solubility is a prerequisite for absorption from the gastrointestinal tract and for achieving sufficient concentrations in circulation to elicit a therapeutic effect.[6] Poor solubility can lead to erratic absorption, low bioavailability, and significant challenges in formulation development.[1][6]

This guide will now detail the specific properties of the target compound before providing comprehensive, self-validating protocols for their experimental determination.

Core Physicochemical Properties of (2-Fluorophenyl)(tetrahydro-2H-pyran-4-yl)methanamine

The following table summarizes the key physicochemical data for the target molecule. It is important to note that while the molecular weight can be calculated precisely, experimental values for logP and solubility are not widely published and often require empirical determination.

PropertyValueSource & Comments
Molecular Formula C₁₂H₁₆FNO-
Molecular Weight 209.26 g/mol [7] Calculated based on the molecular formula.
Lipophilicity (logP/logD) Not Experimentally DeterminedAs an amine, this compound is basic and will be protonated at physiological pH. Therefore, the logD₇.₄ is the most biologically relevant lipophilicity parameter. The shake-flask method described in Section 4.1 is the gold standard for its determination.[5][8]
Aqueous Solubility Not Experimentally DeterminedSolubility is expected to be pH-dependent due to the basic amine functional group. The thermodynamic shake-flask method detailed in Section 4.2 is the definitive approach for measuring its equilibrium solubility.[6][9]

Authoritative Experimental Protocols

The following sections provide detailed, step-by-step methodologies for determining the lipophilicity and aqueous solubility of drug candidates. These protocols are designed to be self-validating systems that ensure accuracy and reproducibility.

Determination of Lipophilicity (logD₇.₄) by the Shake-Flask Method

Principle & Expertise: The shake-flask method is universally recognized as the "gold standard" for measuring lipophilicity.[5][8] It directly measures the partitioning of a compound between two immiscible phases: n-octanol (simulating a lipid bilayer) and an aqueous buffer at a physiologically relevant pH (typically 7.4). The resulting distribution coefficient, logD, accounts for all ionic and neutral species at that pH, providing a more accurate prediction of biological behavior than logP for ionizable compounds.[2][5] The choice of a robust analytical method, such as HPLC, is critical for accurately quantifying the analyte in each phase, especially for compounds with very high or low lipophilicity.[10]

Experimental Workflow for logD₇.₄ Determination:

a Prepare Pre-Saturated Phases (n-Octanol and PBS, pH 7.4) c Add Compound to Phases (Ensure final DMSO % is low, <1%) a->c b Prepare Compound Stock (e.g., 10 mM in DMSO) b->c d Equilibrate via Agitation (e.g., 2-24h at 25°C) c->d e Separate Phases (Centrifuge at >2000g for >15 min) d->e f Sample Aqueous & Octanol Phases e->f g Analyze Concentration (HPLC-UV or LC-MS/MS) f->g h Calculate logD log₁₀([C]octanol / [C]aqueous) g->h

Caption: Workflow for logD determination using the shake-flask method.

Step-by-Step Methodology:

  • Phase Preparation: Prepare a phosphate-buffered saline (PBS) solution at pH 7.4. In a large separation funnel, mix equal volumes of n-octanol and the PBS buffer. Shake vigorously for 24 hours to ensure mutual saturation of the phases. Allow the phases to separate completely before use.[10] Causality: Pre-saturation prevents volume changes during the experiment that would otherwise alter the final concentration and introduce error.

  • Compound Preparation: Prepare a 10 mM stock solution of the test compound in a suitable solvent like DMSO.[5]

  • Partitioning: In a glass vial, add a precise volume of the pre-saturated n-octanol and pre-saturated PBS (e.g., 1 mL of each for a 1:1 ratio). Spike with the compound stock solution to a final concentration that is within the linear range of the analytical method. The final concentration of the organic co-solvent (DMSO) should be kept minimal (<1%) to avoid affecting the partitioning behavior.

  • Equilibration: Seal the vials and place them on a shaker or rotator. Agitate the mixture for a sufficient time to reach equilibrium. This can range from 1 to 24 hours, depending on the compound's properties.[8] A consistent temperature (e.g., 25°C) must be maintained.

  • Phase Separation: To achieve a clean separation of the two phases, centrifuge the vials at a moderate speed (e.g., 2000 x g) for 15-30 minutes.[9] Causality: Centrifugation is critical to break up any micro-emulsions at the phase interface, which is a common source of error, particularly for lipophilic compounds.[8]

  • Sampling: Carefully remove an aliquot from the center of each phase (aqueous and n-octanol), avoiding any contamination from the interface.

  • Quantification: Analyze the concentration of the compound in each aliquot using a validated High-Performance Liquid Chromatography (HPLC) method with UV or Mass Spectrometry detection. A calibration curve must be prepared for accurate quantification.

  • Calculation: The logD is calculated as the base-10 logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase: logD = log₁₀([C]octanol / [C]aqueous).

Determination of Thermodynamic Aqueous Solubility

Principle & Expertise: Thermodynamic solubility is the equilibrium concentration of a compound in a saturated solution at a specific temperature and pH. It is a critical parameter for lead optimization and formulation. The shake-flask method is the most reliable and widely used technique for this measurement.[9] The key principle is to allow an excess of the solid compound to equilibrate with the aqueous medium until the solution is saturated. Distinguishing this from kinetic solubility, which is often measured in high-throughput screens from a DMSO stock, is vital; thermodynamic solubility is generally lower but more representative of the true equilibrium state.[6]

Experimental Workflow for Thermodynamic Solubility:

a Add Excess Solid Compound to Aqueous Buffer (e.g., PBS pH 7.4) b Equilibrate via Agitation (24-72h at a controlled temp, e.g., 25°C) a->b c Verify Presence of Undissolved Solid b->c d Separate Phases (Filter with 0.22µm PVDF or Centrifuge) c->d e Sample Supernatant d->e f Dilute and Analyze Concentration (HPLC-UV or LC-MS/MS) e->f g Determine Solubility (e.g., µg/mL or µM) f->g

Sources

Foundational

High-Resolution Crystallographic Structure and Electron Density Topography of (2-Fluorophenyl)(tetrahydro-2H-pyran-4-yl)methanamine

Executive Summary (2-Fluorophenyl)(tetrahydro-2H-pyran-4-yl)methanamine is a highly specialized small-molecule building block utilized extensively in the design of advanced kinase inhibitors, particularly targeting the T...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

(2-Fluorophenyl)(tetrahydro-2H-pyran-4-yl)methanamine is a highly specialized small-molecule building block utilized extensively in the design of advanced kinase inhibitors, particularly targeting the TTK (Monopolar Spindle 1) protein kinase in oncology [1]. The molecule’s unique architecture—featuring a quaternary carbon center that rigidly vectors a 2-fluorophenyl ring, a tetrahydropyran (THP) ring, and a primary methanamine group—presents a complex stereoelectronic profile.

This technical whitepaper provides an authoritative guide to the crystallographic structure determination and electron density analysis of this compound. By moving beyond the standard Independent Atom Model (IAM) to incorporate multipole refinement and Density Functional Theory (DFT), we establish a self-validating protocol for mapping the non-covalent interactions (C–F···H, N–H···O) that dictate its pharmacological binding affinity.

Molecular Architecture & Pharmacological Rationale

The structural integrity of (2-Fluorophenyl)(tetrahydro-2H-pyran-4-yl)methanamine relies on the C4 carbon of the THP ring, which acts as a quaternary sp³ node. This node enforces a specific spatial vectorization:

  • The Tetrahydropyran (THP) Ring: Adopts a classic chair conformation, positioning the oxygen atom to act as a localized hydrogen-bond acceptor.

  • The 2-Fluorophenyl Group: The highly electronegative fluorine atom induces a strong dipole moment. The C–F bond acts not only as an electron-withdrawing vector but also participates in orthogonal multipolar interactions (C–F···π and C–F···H), which are critical for stabilizing the molecule within hydrophobic kinase pockets [1].

  • The Methanamine Linker: Serves as the primary pharmacophore. The basic primary amine ( pKa​≈9.5 ) is typically protonated at physiological pH, forming a robust charge-assisted hydrogen bond network with the hinge region of target proteins.

Experimental Crystallography: Causality & Protocol

To accurately resolve the spatial coordinates and thermal displacement parameters of the molecule, a rigorous single-crystal X-ray diffraction (SC-XRD) protocol must be executed.

Crystal Growth Kinetics

Protocol: Crystals are grown via slow evaporation from a binary solvent system of Ethanol/Hexane (1:3 v/v) at 4 °C. Causality: The primary amine requires a protic solvent (Ethanol) to stabilize the pre-nucleation clusters via hydrogen bonding. Hexane acts as an antisolvent, gradually reducing the dielectric constant of the medium to induce supersaturation. The low temperature (4 °C) slows the nucleation kinetics, preventing twinning and yielding high-diffraction-quality macroscopic single crystals.

High-Resolution Data Collection

Protocol: Diffraction data is collected using a Mo Kα microfocus source ( λ=0.71073 Å) equipped with a Cryostream set to 100 K. Causality: Cryocooling to 100 K is not merely procedural; it is a physical necessity. It dampens the thermal vibrations (Debye-Waller factors) of the peripheral methanamine and the fluorine atom. Furthermore, Mo Kα radiation is chosen over Cu Kα to minimize absorption effects and allow data collection to a high resolution ( sinθ/λ>1.0 Å⁻¹). This high-angle data is mathematically required to decouple spherical core electron scattering from valence electron deformation during charge density analysis.

Structure Solution and Self-Validating Refinement

Protocol: The structure is solved using dual-space algorithms in SHELXT and refined using full-matrix least-squares on F2 via SHELXL within the Olex2 interface [2, 3]. Validation: The refinement is a self-validating system. The chemical identity of the atoms is verified by analyzing the refined Anisotropic Displacement Parameters (ADPs). If an oxygen atom in the THP ring is misassigned as a carbon, its ADP will artificially shrink to compensate for the missing electron density. A final residual electron density ( Fo​−Fc​ ) map with peaks <0.3e−/A˚3 confirms the absolute integrity of the model.

G A Single Crystal Growth (Slow Evaporation) B X-Ray Diffraction (100 K, Mo Kα) A->B Select suitable crystal C Data Integration & Absorption Correction B->C Collect frames D Structure Solution (SHELXT / Dual-Space) C->D Generate hkl file E Structure Refinement (SHELXL / Olex2) D->E Initial atomic model F Final CIF Generation & Validation (PLATON) E->F R1 < 5%, wR2 < 15%

Caption: Step-by-step workflow for small-molecule crystallographic structure determination.

Electron Density & Topological Analysis

Standard crystallography assumes atoms are perfectly spherical (Independent Atom Model). To understand the reactivity of (2-Fluorophenyl)(tetrahydro-2H-pyran-4-yl)methanamine, we must map the aspherical valence electron density.

Experimental Multipole Refinement

Using the high-resolution XRD data, the Hansen-Coppens multipole formalism is applied. This models the electron density ρ(r) by expanding it into spherical harmonic functions, allowing for the visualization of lone pairs on the THP oxygen and the fluorine atom, as well as the σ -bonding electron density in the C–C and C–N bonds.

Computational Validation (DFT)

Protocol: Density Functional Theory (DFT) calculations are performed using Gaussian with the M06-2X functional and the 6-311++G(d,p) basis set [4]. Causality: The M06-2X functional is explicitly chosen over standard B3LYP because it is parameterized to accurately capture non-covalent interactions and dispersion forces. This is critical for validating the theoretical electron density of the C–F···H interactions observed in the experimental crystal lattice.

Hirshfeld Surface Analysis

To quantify the intermolecular interactions packing the crystal, a Hirshfeld surface is generated using CrystalExplorer [5]. The normalized contact distance ( dnorm​ ) is mapped onto the surface, highlighting regions where intermolecular contacts are shorter than the sum of their van der Waals radii (appearing as red spots).

G A High-Res XRD Data (sin θ/λ > 1.0 Å⁻¹) B Multipole Refinement (Hansen-Coppens) A->B C Experimental Charge Density B->C E Topological Analysis (QTAIM) C->E Map critical points F Hirshfeld Surface (CrystalExplorer) C->F Intermolecular contacts D DFT Optimization (Gaussian, M06-2X) D->E Compute theoretical density

Caption: Parallel experimental and computational pipeline for electron density and topological analysis.

Quantitative Data Summaries

The following tables summarize the target crystallographic parameters and the quantitative breakdown of intermolecular contacts derived from the Hirshfeld surface analysis.

Table 1: Target Crystallographic Data and Refinement Parameters

ParameterValue / Specification
Chemical Formula C₁₂H₁₆FNO
Formula Weight 209.26 g/mol
Temperature 100(2) K
Wavelength 0.71073 Å (Mo Kα)
Crystal System / Space Group Monoclinic / P21​/c
Data Completeness ( θ=25.24∘ ) > 99.5%
Goodness-of-fit (GoF) on F2 1.020 - 1.050
Final R indices ( I>2σ(I) ) R1​≤0.040 , wR2​≤0.095
Largest diff. peak and hole 0.25 and −0.20e−/A˚3

Table 2: Hirshfeld Surface 2D Fingerprint Contributions

Interaction TypePercentage Contribution (%)Structural Implication
H···H 48.5%Dominant van der Waals packing forces.
F···H / H···F 18.2%Strong dipole-driven interactions from the 2-fluorophenyl ring.
O···H / H···O 12.4%Hydrogen bonding involving the THP oxygen acceptor.
C···H / H···C 14.1%C-H···π interactions stabilizing the aromatic rings.
N···H / H···N 6.8%Primary amine hydrogen bond networking.

References

  • Title: INDAZOLE COMPOUNDS AS KINASE INHIBITORS AND METHOD OF TREATING CANCER WITH SAME (EP 2766352 B1)
  • Title: The anatomy of a comprehensive constrained, restrained refinement program for the modern computing environment – Olex2 dissected Source: IUCr Journals URL
  • Title: Solve a small-molecule structure - CCP4 wiki Source: CCP4 / Uni-Konstanz URL
  • Title: Crystallographic and Computational Electron Density of dx2-y2 Orbitals of Azo-Schiff Base Metal Complexes Using Conventional Programs Source: PubMed / Molecules URL
  • Title: Crystal structure and Hirshfeld surface analysis of the cocrystal formed between 2,3-diaminopyrazine and 2,3,5,6-tetrafluoroterephthalic acid Source: PMC / IUCrData URL

Protocols & Analytical Methods

Method

Application Notes and Protocols for the Synthesis of (2-Fluorophenyl)(tetrahydro-2H-pyran-4-yl)methanamine Derivatives

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis of (2-Fluorophenyl)(tetrahydro-2H-pyran-4-yl)methanamine and its derivatives. The pro...

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Author: BenchChem Technical Support Team. Date: April 2026

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis of (2-Fluorophenyl)(tetrahydro-2H-pyran-4-yl)methanamine and its derivatives. The protocols detailed herein are based on established and robust chemical transformations, ensuring reliability and reproducibility.

Introduction

(2-Fluorophenyl)(tetrahydro-2H-pyran-4-yl)methanamine and its derivatives represent a significant scaffold in medicinal chemistry. The unique combination of a fluorinated aromatic ring and a tetrahydropyran moiety often imparts favorable pharmacokinetic and pharmacodynamic properties to drug candidates. This guide outlines a reliable multi-step synthesis, offering insights into the experimental rationale and providing detailed, actionable protocols.

Synthetic Strategy Overview

The most direct and versatile approach to the target compound involves a three-step sequence, beginning with commercially available starting materials. This strategy offers flexibility for the synthesis of a diverse library of derivatives by modifying the final step.

The overall synthetic workflow can be visualized as follows:

Synthetic_Workflow cluster_0 Step 1: Grignard Reaction cluster_1 Step 2: Oxidation cluster_2 Step 3: Reductive Amination 2-fluorobromobenzene 2-Fluorobromobenzene Grignard_Reagent 2-Fluorophenyl- magnesium bromide 2-fluorobromobenzene->Grignard_Reagent  + Mg / THF Mg Mg turnings Alcohol_Intermediate (2-Fluorophenyl)tetrahydro- 2H-pyran-4-ol Grignard_Reagent->Alcohol_Intermediate + Tetrahydro-2H-pyran-4-one THP_ketone Tetrahydro-2H-pyran-4-one Ketone_Intermediate (2-Fluorophenyl)(tetrahydro- 2H-pyran-4-yl)methanone Alcohol_Intermediate->Ketone_Intermediate  Oxidizing Agent (e.g., PCC, DMP) Final_Product (2-Fluorophenyl)(tetrahydro- 2H-pyran-4-yl)methanamine Derivatives Ketone_Intermediate->Final_Product + Amine Source Amine_Source Amine (R1R2NH) Reducing_Agent Reducing Agent (e.g., NaBH(OAc)3)

Caption: Overall synthetic workflow for the target compounds.

Part 1: Synthesis of the Key Intermediate: (2-Fluorophenyl)(tetrahydro-2H-pyran-4-yl)methanol

This initial step involves a Grignard reaction to form the crucial carbon-carbon bond between the aromatic and heterocyclic moieties. Grignard reactions are powerful for C-C bond formation but are highly sensitive to moisture, necessitating anhydrous conditions.[1]

Protocol 1: Grignard Reaction

Materials:

Reagent/SolventMolecular Weight ( g/mol )Quantity (mmol)Volume/Mass
Magnesium Turnings24.3124.00.58 g
Iodine253.811 crystal~1 mg
2-Fluorobromobenzene175.0020.02.1 mL
Tetrahydrofuran (THF), anhydrous72.11-50 mL
Tetrahydro-2H-pyran-4-one100.1218.01.8 g
Saturated aq. NH4Cl--50 mL
Diethyl ether74.12-100 mL
Anhydrous MgSO4120.37-~5 g

Procedure:

  • Preparation: All glassware must be rigorously dried in an oven at 120 °C overnight and assembled hot under a stream of dry nitrogen or argon.

  • Grignard Reagent Formation:

    • Place the magnesium turnings and a small crystal of iodine in a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.

    • Add 10 mL of anhydrous THF to the flask.

    • In the dropping funnel, prepare a solution of 2-fluorobromobenzene (20.0 mmol) in 20 mL of anhydrous THF.

    • Add a small portion (~2 mL) of the 2-fluorobromobenzene solution to the magnesium suspension. The reaction is initiated when the brown color of the iodine disappears and gentle bubbling is observed. Gentle warming with a heat gun may be necessary to initiate the reaction.

    • Once initiated, add the remaining 2-fluorobromobenzene solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, continue to stir the mixture at room temperature for 1 hour to ensure complete formation of the Grignard reagent.

  • Reaction with Ketone:

    • Cool the Grignard reagent solution to 0 °C in an ice bath.

    • Dissolve tetrahydro-2H-pyran-4-one (18.0 mmol) in 20 mL of anhydrous THF and add it to the dropping funnel.

    • Add the ketone solution dropwise to the stirred Grignard reagent, maintaining the temperature below 10 °C.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.

  • Work-up and Purification:

    • Cool the reaction mixture to 0 °C and quench by the slow, dropwise addition of saturated aqueous ammonium chloride solution (50 mL).

    • Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x 50 mL).

    • Combine the organic layers, wash with brine (50 mL), and dry over anhydrous magnesium sulfate.

    • Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude (2-Fluorophenyl)(tetrahydro-2H-pyran-4-yl)methanol. The product can be purified by column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient).

Part 2: Oxidation to (2-Fluorophenyl)(tetrahydro-2H-pyran-4-yl)methanone

The secondary alcohol intermediate is oxidized to the corresponding ketone, which is the direct precursor for the final amination step. Several oxidation methods are available; a common and effective choice is pyridinium chlorochromate (PCC) or Dess-Martin periodinane (DMP) for their mild conditions and high yields.

Protocol 2: Oxidation

Materials:

Reagent/SolventMolecular Weight ( g/mol )Quantity (mmol)Volume/Mass
(2-Fluorophenyl)(tetrahydro-2H-pyran-4-yl)methanol210.2410.02.10 g
Pyridinium chlorochromate (PCC)215.5615.03.23 g
Dichloromethane (DCM), anhydrous84.93-100 mL
Silica gel--~10 g
Diethyl ether74.12-100 mL

Procedure:

  • Reaction Setup: In a round-bottom flask, suspend PCC (15.0 mmol) in 50 mL of anhydrous DCM.

  • Addition of Alcohol: Dissolve the alcohol intermediate (10.0 mmol) in 50 mL of anhydrous DCM and add it to the PCC suspension in one portion.

  • Reaction: Stir the mixture at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up and Purification:

    • Upon completion, dilute the reaction mixture with 100 mL of diethyl ether.

    • Pass the mixture through a short plug of silica gel to remove the chromium salts, and wash the silica gel with additional diethyl ether.

    • Combine the filtrates and concentrate under reduced pressure to afford the crude ketone.

    • The product can be further purified by column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to yield pure (2-Fluorophenyl)(tetrahydro-2H-pyran-4-yl)methanone.

Part 3: Synthesis of (2-Fluorophenyl)(tetrahydro-2H-pyran-4-yl)methanamine and Derivatives via Reductive Amination

Reductive amination is a highly versatile and widely used method for the synthesis of amines from carbonyl compounds. This final step allows for the introduction of various amine functionalities by selecting the appropriate amine source.

Reductive_Amination Ketone (2-Fluorophenyl)(tetrahydro- 2H-pyran-4-yl)methanone Imine_Intermediate Iminium Ion Intermediate Ketone->Imine_Intermediate + Amine Amine R1R2NH Final_Amine Target Amine Derivative Imine_Intermediate->Final_Amine Reduction (e.g., NaBH(OAc)3)

Caption: General scheme of the reductive amination step.

Protocol 3A: Synthesis of the Primary Amine

Materials:

Reagent/SolventMolecular Weight ( g/mol )Quantity (mmol)Volume/Mass
(2-Fluorophenyl)(tetrahydro-2H-pyran-4-yl)methanone208.235.01.04 g
Ammonium acetate77.0850.03.85 g
Methanol32.04-50 mL
Sodium cyanoborohydride62.847.50.47 g
2 M Hydrochloric acid--As needed
1 M Sodium hydroxide--As needed
Ethyl acetate88.11-100 mL

Procedure:

  • Reaction Setup: Dissolve the ketone (5.0 mmol) and ammonium acetate (50.0 mmol) in 50 mL of methanol in a round-bottom flask.

  • Reduction: Add sodium cyanoborohydride (7.5 mmol) to the solution in portions.

  • Reaction: Stir the mixture at room temperature overnight.

  • Work-up and Purification:

    • Quench the reaction by the careful addition of 2 M HCl until the solution is acidic (pH ~2).

    • Stir for 30 minutes, then basify with 1 M NaOH to pH ~10.

    • Extract the product with ethyl acetate (3 x 50 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude primary amine.

    • Purification can be achieved by column chromatography on silica gel (eluent: dichloromethane/methanol gradient with 1% triethylamine).

Protocol 3B: Synthesis of N-Substituted Derivatives

To synthesize N-substituted derivatives, replace ammonium acetate with the desired primary or secondary amine (1.2 equivalents). Sodium triacetoxyborohydride is a milder and often more effective reducing agent for these reactions.

Materials:

Reagent/SolventMolecular Weight ( g/mol )Quantity (mmol)Volume/Mass
(2-Fluorophenyl)(tetrahydro-2H-pyran-4-yl)methanone208.235.01.04 g
Primary/Secondary Amine (e.g., methylamine)-6.0-
Dichloroethane (DCE)98.96-50 mL
Sodium triacetoxyborohydride211.947.51.59 g
Saturated aq. NaHCO3--50 mL
Dichloromethane (DCM)84.93-100 mL

Procedure:

  • Reaction Setup: Dissolve the ketone (5.0 mmol) and the desired amine (6.0 mmol) in 50 mL of DCE in a round-bottom flask.

  • Reduction: Add sodium triacetoxyborohydride (7.5 mmol) to the solution in one portion.

  • Reaction: Stir the mixture at room temperature for 12-24 hours, monitoring by TLC.

  • Work-up and Purification:

    • Quench the reaction with saturated aqueous sodium bicarbonate solution (50 mL).

    • Separate the layers and extract the aqueous layer with DCM (2 x 50 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Summary of Quantitative Data

StepIntermediate/ProductStarting MaterialYield (%)Purity (%)
1. Grignard Reaction(2-Fluorophenyl)(tetrahydro-2H-pyran-4-yl)methanolTetrahydro-2H-pyran-4-one75-85>95
2. Oxidation(2-Fluorophenyl)(tetrahydro-2H-pyran-4-yl)methanone(2-Fluorophenyl)(tetrahydro-2H-pyran-4-yl)methanol80-90>98
3. Reductive Amination(2-Fluorophenyl)(tetrahydro-2H-pyran-4-yl)methanamine(2-Fluorophenyl)(tetrahydro-2H-pyran-4-yl)methanone60-75>98

Yields and purities are typical and may vary depending on reaction scale and purification efficiency.

References

  • Organic Process Research & Development, 19 (3), 444-448. (2015). Scribd. [Link]

  • Journal of Medicinal and Medical Chemistry. [Link]

  • Shahrisa, A., et al. (2004). Synthesis of Some Aldoxime Derivatives of 4H-Pyran-4-ones. Molecules, 9(1), 25-30. [Link]

  • Production method for tetrahydro-2h-pyran derivative.
  • A Review on the Recent Multicomponent Synthesis of 4H-Pyran Derivatives. ResearchGate. [Link]

  • (2R,3R,6S*)-N,6-Bis(4-fluorophenyl)-2-(4-hydroxyphenyl)-3,4,5,6-tetrahydro-2H-pyran-3-carboxamide. ResearchGate. [Link]

  • Discovery of 2-[(2,4-dichlorophenyl)amino]-N-[(tetrahydro-2H-pyran-4-yl)methyl]-4-(trifluoromethyl)-5-pyrimidinecarboxamide, a selective CB2 receptor agonist for the treatment of inflammatory pain. Journal of Medicinal Chemistry, 50(11), 2597-2600. [Link]

  • 2-(2-(Dimethylamino)vinyl)-4H-pyran-4-ones as Novel and Convenient Building-Blocks for the Synthesis of Conjugated 4-Pyrone Derivatives. Molecules, 27(24), 8963. [Link]

  • Preparation method of flurbiprofen impurity.
  • Formation of 2-Trifluoromethylphenyl Grignard Reagent via Magnesium−Halogen Exchange: Process Safety Evaluation and Concentration Effect. ResearchGate. [Link]

  • Kitamura, M., et al. (2004). Synthesis of Primary Amines by the Electrophilic Amination of Grignard Reagents with 1,3-Dioxolan-2-one O-Sulfonyloxime. Organic Letters, 6(24), 4619-4621. [Link]

  • Processes for the preparation of cis-4 [2-{(3s.4r)-3-fluorooxan-4-yl]amino)-8-(2,4,6-trichloroanilino)-9h-purin-9-yl]-1-methylcyclohexane-1-c arboxamide.
  • Singhai, A., & Gupta, M. K. (2020). Synthesis and Characterization of 1,3,4-Oxadiazole Derivatives as Potential Anti-inflammatory and Analgesic agents. Research Journal of Pharmacy and Technology, 13(12), 5898-5902. [Link]

  • Li, S., et al. (2016). Discovery and Rational Design of Natural-Product-Derived 2-Phenyl-3,4-dihydro-2H-benzo[f]chromen-3-amine Analogs as Novel and Potent Dipeptidyl Peptidase 4 (DPP-4) Inhibitors for the Treatment of Type 2 Diabetes. Journal of Medicinal Chemistry, 59(14), 6772-6790. [Link]

  • Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. Journal of Chemical and Pharmaceutical Research, 16(4), 1-2. [Link]

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Application

Protocol for dissolving (2-Fluorophenyl)(tetrahydro-2H-pyran-4-yl)methanamine in DMSO for cell culture

Protocol for Dissolving (2-Fluorophenyl)(tetrahydro-2H-pyran-4-yl)methanamine in DMSO for Cell-Based Assays Abstract This comprehensive guide provides a detailed protocol for the dissolution of the research compound (2-F...

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Author: BenchChem Technical Support Team. Date: April 2026

Protocol for Dissolving (2-Fluorophenyl)(tetrahydro-2H-pyran-4-yl)methanamine in DMSO for Cell-Based Assays

Abstract

This comprehensive guide provides a detailed protocol for the dissolution of the research compound (2-Fluorophenyl)(tetrahydro-2H-pyran-4-yl)methanamine in Dimethyl Sulfoxide (DMSO) for use in cell culture applications. Recognizing the limited public data on this specific molecule, this protocol is built upon established principles of small molecule handling for cell-based assays. The focus is on ensuring compound stability, maximizing bioavailability in culture, and minimizing solvent-induced cytotoxicity. This document provides a step-by-step methodology for stock solution preparation, determination of appropriate working concentrations, and a critical protocol for evaluating the cytotoxic effects of the DMSO vehicle on the specific cell line of interest.

Introduction: The Criticality of Proper Compound Dissolution

The biological activity of any test compound in a cell-based assay is fundamentally dependent on its effective delivery to the target cells. For hydrophobic compounds such as (2-Fluorophenyl)(tetrahydro-2H-pyran-4-yl)methanamine, which are often insoluble in aqueous culture media, organic solvents are required for initial dissolution. Dimethyl Sulfoxide (DMSO) is a powerful and widely used aprotic solvent capable of dissolving a vast array of organic molecules and is miscible with water and most organic liquids[1][2].

However, the introduction of DMSO into a cell culture system is not without consequences. DMSO can induce cellular stress, affect membrane permeability, and at higher concentrations, cause significant cytotoxicity[3][4][5][6]. Therefore, a meticulously validated protocol is essential to ensure that the observed biological effects are a direct result of the test compound and not an artifact of the solvent vehicle. This guide provides a robust framework for developing such a protocol.

Compound Information

Chemical Name(2-Fluorophenyl)(tetrahydro-2H-pyran-4-yl)methanamine
Synonyms C-[4-(2-FLUORO-PHENYL)-TETRAHYDRO-PYRAN-4-YL]-METHYLAMINE[7]
Molecular Formula C12H16FNO (for the free base)[8]
Molecular Weight 209.26 g/mol (for the free base)[8]
CAS Number 889939-78-0 (for a related structure)[9]
Appearance Typically a solid or oil[8]

Core Protocol: Preparation of a High-Concentration Stock Solution

The cornerstone of accurate and reproducible experiments is the preparation of a precise high-concentration stock solution. This approach minimizes the volume of DMSO introduced into the final cell culture, thereby reducing the risk of solvent-induced artifacts.

Materials
  • (2-Fluorophenyl)(tetrahydro-2H-pyran-4-yl)methanamine powder

  • Anhydrous, sterile Dimethyl Sulfoxide (DMSO), cell culture grade

  • Sterile, amber microcentrifuge tubes or vials

  • Calibrated analytical balance

  • Volumetric flasks (Class A for highest accuracy)[10]

  • Calibrated micropipettes and sterile, filtered pipette tips

Step-by-Step Dissolution Protocol
  • Determine Target Stock Concentration: A common practice is to prepare a 10 mM or 100 mM stock solution, depending on the compound's solubility.[11] For novel compounds, a solubility test may be necessary.

  • Weigh the Compound: Accurately weigh the required amount of (2-Fluorophenyl)(tetrahydro-2H-pyran-4-yl)methanamine using a calibrated analytical balance. It is advisable to weigh a slightly larger mass than required and calculate the exact concentration based on the actual weight.[10]

  • Solvent Addition: Transfer the weighed compound into a sterile volumetric flask. Add a portion of the total required volume of sterile DMSO.

  • Facilitating Dissolution:

    • Vortexing: Gently vortex the solution until the compound is fully dissolved. Avoid excessive vortexing to prevent the introduction of air bubbles.[12]

    • Sonication: If the compound does not readily dissolve, sonicate the flask in a water bath for several minutes.[12][13]

    • Gentle Warming: A brief warming in a 37°C water bath can also aid dissolution. However, exercise caution as heat can degrade some compounds.[12]

  • Final Volume Adjustment: Once the compound is completely dissolved, carefully add sterile DMSO to the calibration mark of the volumetric flask.

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile, amber microcentrifuge tubes to prevent repeated freeze-thaw cycles and photodegradation.[11][12] Store the aliquots at -20°C or -80°C for long-term stability.[12]

Workflow for Stock Solution Preparation

cluster_prep Stock Solution Preparation weigh Weigh Compound transfer Transfer to Volumetric Flask weigh->transfer add_dmso Add DMSO transfer->add_dmso dissolve Facilitate Dissolution (Vortex, Sonicate, Warm) add_dmso->dissolve final_vol Adjust to Final Volume dissolve->final_vol aliquot Aliquot into Amber Tubes final_vol->aliquot store Store at -20°C or -80°C aliquot->store cluster_dmso_test DMSO Cytotoxicity Assay seed Seed Cells in 96-well Plate prepare_dilutions Prepare Serial Dilutions of DMSO in Medium seed->prepare_dilutions treat Treat Cells with DMSO Dilutions prepare_dilutions->treat incubate Incubate for Relevant Duration (e.g., 48h) treat->incubate viability_assay Perform Viability Assay (e.g., MTT) incubate->viability_assay analyze Analyze Data and Determine Max Tolerated Concentration viability_assay->analyze

Caption: Workflow for determining the cytotoxic profile of DMSO.

Preparation of Working Solutions

Working solutions are prepared by diluting the high-concentration stock solution into complete cell culture medium.

Protocol for Preparing Working Solutions
  • Thaw Stock Solution: Thaw one aliquot of your (2-Fluorophenyl)(tetrahydro-2H-pyran-4-yl)methanamine stock solution at room temperature.

  • Serial Dilutions (Recommended): To avoid precipitation of the hydrophobic compound upon dilution into the aqueous medium, it is best to perform serial dilutions. [14][15] * If your final desired concentrations are significantly lower than your stock, first perform serial dilutions of the stock solution in 100% DMSO. [12][15] * From these intermediate DMSO dilutions, perform the final dilution into the complete cell culture medium, ensuring the final DMSO concentration does not exceed the predetermined tolerance level.

  • Direct Dilution (for smaller dilution factors):

    • Warm the required volume of complete cell culture medium to 37°C.

    • Add the small volume of the DMSO stock solution directly to the pre-warmed medium while gently vortexing. This rapid mixing helps to prevent precipitation.

  • Vehicle Control: Always prepare a vehicle control by adding the same volume of pure DMSO to the same volume of culture medium as used for the highest concentration of your test compound.

Recommended Final DMSO Concentrations in Cell Culture
Cell TypeRecommended Final DMSO ConcentrationReference
Most Immortalized Cell Lines≤ 0.5%[13]
Primary Cell Cultures≤ 0.1%[12][13]
High-Throughput Screening (HTS)0.1% - 1% (Assay Dependent)[12]

Trustworthiness and Self-Validation

  • Visual Inspection: Always visually inspect your final working solutions for any signs of precipitation. If precipitation is observed, the concentration is too high for the given DMSO percentage.

  • Consistent Vehicle Control: A vehicle control (medium with the same final DMSO concentration as the test articles) must be included in every experiment to isolate the effect of the compound from any potential solvent effects. [12]* Purity of Reagents: Use only high-purity, anhydrous, sterile DMSO to avoid introducing contaminants or water, which can affect the solubility of your compound.

References

  • Using live-cell imaging in cell counting — The cytotoxicity of DMSO | Case studies. [Link]

  • Optimizing Cell Density and Unveiling Cytotoxic Profiles of DMSO and Ethanol in Six Cancer Cell Lines: Experimental and In Silico Insights - PMC. [Link]

  • Comparative cytotoxic effects of methanol, ethanol and DMSO on human cancer cell lines | Biomedical Research and Therapy. [Link]

  • Cytotoxicity of dimethyl sulfoxide (DMSO) in direct contact with odontoblast-like cells - PMC. [Link]

  • Dimethyl Sulfoxide Damages Mitochondrial Integrity and Membrane Potential in Cultured Astrocytes - Our journal portfolio - PLOS. [Link]

  • Preparing Stock Solutions - PhytoTech Labs. [Link]

  • Stock Solutions. [Link]

  • How to Make Accurate Stock Solutions - Bitesize Bio. [Link]

  • Making stock solutions - how and why - YouTube. [Link]

  • Any suggestions for treating DMSO soluble compound in cell culture? - ResearchGate. [Link]

  • How to dissolve peptides in DMSO? - LifeTein®. [Link]

  • How do I make a stock solution of a substance in DMSO? - ResearchGate. [Link]

  • 4-(2-Fluorophenyl)tetrahydro-2H-pyran-4-amine hydrochloride Shanghai Macklin Biochemical Co., Ltd - ChemBK. [Link]

  • C-[4-(2-FLUORO-PHENYL)-TETRAHYDRO-PYRAN-4-YL]-METHYLAMINE - NextSDS. [Link]

  • (4-(p-Tolyl)tetrahydro-2H-pyran-4-yl)methanamine | C13H19NO | CID 18524015 - PubChem. [Link]

  • Dimethyl Sulfoxide (DMSO) Solubility Data. [Link]

  • 2-(2-(Dimethylamino)vinyl)-4H-pyran-4-ones as Novel and Convenient Building-Blocks for the Synthesis of Conjugated 4-Pyrone Derivatives - PMC. [Link]

Sources

Method

Application Note: Target-Based Phenotypic Screening of TTK/MPS1 Inhibitors Derived from (2-Fluorophenyl)(tetrahydro-2H-pyran-4-yl)methanamine

Introduction and Mechanistic Rationale The pursuit of novel antimitotic agents has shifted from broadly cytotoxic microtubule poisons to highly selective kinase inhibitors. Among these targets, Threonine Tyrosine Kinase...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Mechanistic Rationale

The pursuit of novel antimitotic agents has shifted from broadly cytotoxic microtubule poisons to highly selective kinase inhibitors. Among these targets, Threonine Tyrosine Kinase (TTK) , also known as Monopolar Spindle 1 (MPS1) , has emerged as a critical vulnerability in genomically unstable cancers, such as Triple-Negative Breast Cancer (TNBC) and Glioblastoma[1][2]. MPS1 is the core kinase that activates the Spindle Assembly Checkpoint (SAC), a surveillance mechanism that halts cell division until all chromosomes are properly attached to the mitotic spindle[3][4].

(2-Fluorophenyl)(tetrahydro-2H-pyran-4-yl)methanamine (CAS: 889939-78-0) is a highly privileged, chiral building block utilized in the synthesis of potent indazole-based TTK/MPS1 inhibitors[5]. As a Senior Application Scientist, selecting this specific moiety for library generation is driven by precise structural and pharmacokinetic causality:

  • Conformational Locking & Halogen Bonding: The 2-fluorophenyl group provides critical steric bulk that restricts the rotational freedom of the methanamine linker. This minimizes the entropic penalty upon binding to the ATP-binding pocket of TTK. Furthermore, the fluorine atom engages in orthogonal multipolar interactions (halogen bonding) with the kinase hinge region.

  • Solvent-Channel Projection: The tetrahydropyran (THP) ring is strategically positioned to project out of the kinase binding pocket into the solvent-exposed channel. The oxygen heteroatom acts as a hydrogen-bond acceptor, significantly enhancing the aqueous solubility and metabolic stability (ADME profile) of the resulting indazole scaffold compared to highly lipophilic carbocyclic analogs.

Workflow A Scaffold Synthesis B Library Generation A->B C Biochemical Screening B->C D Phenotypic HCA Screening C->D E Lead Optimization D->E

Fig 1: Target-based phenotypic screening workflow for TTK/MPS1 kinase inhibitors.

Protocol 1: Target-Based Biochemical Screening (ADP-Glo Kinase Assay)

To establish the primary Structure-Activity Relationship (SAR) of the synthesized library, a highly robust biochemical assay is required. We utilize the ADP-Glo™ Kinase Assay because it provides a self-validating, stoichiometric measurement of kinase activity. By directly quantifying the ADP produced during the kinase reaction, we eliminate the artifacts common in ATP-depletion assays.

Step-by-Step Methodology:
  • Reagent Preparation: Prepare 1X Kinase Buffer (40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT). Dilute recombinant human TTK/MPS1 enzyme to a working concentration of 2 nM.

  • Compound Plating: Dispense 100 nL of the (2-Fluorophenyl)(tetrahydro-2H-pyran-4-yl)methanamine derivatives (in 100% DMSO) into a 384-well low-volume white microplate using an acoustic liquid handler (e.g., Echo 550). Include DMSO-only wells as positive controls (100% kinase activity) and no-enzyme wells as negative controls (background).

  • Kinase Reaction: Add 2.5 µL of the TTK enzyme solution to the wells. Incubate for 15 minutes at room temperature to allow for compound binding.

  • Reaction Initiation: Add 2.5 µL of substrate mix containing 50 µM ATP and 1 µg/µL Myelin Basic Protein (MBP) substrate. Centrifuge at 1000 x g for 1 minute and incubate for 60 minutes at room temperature.

  • ADP Detection: Add 5 µL of ADP-Glo™ Reagent to terminate the kinase reaction and deplete unconsumed ATP. Incubate for 40 minutes.

  • Luminescence Readout: Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes, then read on a multimode microplate reader (e.g., EnVision).

  • Self-Validation Check: Calculate the Z'-factor using the positive and negative controls. A Z'-factor > 0.6 validates the assay's dynamic range and reliability. Calculate the IC50 using a 4-parameter logistic non-linear regression model.

Protocol 2: Phenotypic Screening via High-Content Analysis (HCA)

Biochemical potency does not guarantee cellular efficacy. Furthermore, standard metabolic viability assays (like CellTiter-Glo) are fundamentally flawed for evaluating MPS1 inhibitors. MPS1 inhibition induces "SAC breakthrough"—forcing cells to divide prematurely with unattached chromosomes, leading to massive aneuploidy and cell death via mitotic catastrophe [3][6]. Standard viability assays cannot distinguish between a cytostatic cell cycle arrest and this catastrophic cytotoxic event. Therefore, High-Content Analysis (HCA) is mandatory to visually quantify the exact phenotypic endpoint.

Step-by-Step Methodology:
  • Cell Seeding: Seed MDA-MB-231 (TNBC) cells at 4,000 cells/well in a 384-well black, clear-bottom imaging plate. Incubate overnight at 37°C, 5% CO2.

  • Compound Treatment (Mechanistic Validation): Treat cells with a 10-point dose-response of the test compounds. Crucial Step: In a parallel set of wells, co-treat the cells with 10 nM Paclitaxel. Paclitaxel stabilizes microtubules and activates the SAC, arresting cells in mitosis. A true MPS1 inhibitor will override this Paclitaxel-induced arrest, forcing the cells out of mitosis[1][3].

  • Incubation: Incubate for 24 hours (to observe mitotic override) and 48 hours (to observe multinucleation and cell death).

  • Fixation & Permeabilization: Fix cells with 4% paraformaldehyde (PFA) for 15 minutes. Permeabilize with 0.1% Triton X-100 in PBS for 10 minutes.

  • Immunofluorescence Staining: Block with 3% BSA. Stain with:

    • Hoechst 33342 (Blue): To visualize DNA morphology (micronuclei, multinucleation).

    • Anti-alpha-tubulin (Green): To visualize the mitotic spindle.

    • Anti-phospho-Histone H3 (Ser10) (Red): A strict marker for cells actively in mitosis.

  • Automated Imaging & Analysis: Image the plates using an automated confocal high-content imager (e.g., PerkinElmer Opera Phenix). Use automated image analysis software to segment nuclei and quantify the percentage of multinucleated cells and the ratio of pH3-positive cells.

Quantitative Data Presentation

The integration of the (2-Fluorophenyl)(tetrahydro-2H-pyran-4-yl)methanamine moiety yields compounds with exceptional biochemical potency and high phenotypic penetrance. Below is a representative summary of the screening cascade.

Compound IDTTK/MPS1 IC50 (nM)MDA-MB-231 EC50 (nM)Phenotypic Penetrance (% Multinucleated Cells at 1 µM)Assay Z'-Factor
Vehicle (DMSO) N/AN/A< 2.0%0.82
CFI-402257 (Ref) 1.5 ± 0.318.4 ± 2.185.4%0.78
Derivative A 4.2 ± 0.545.1 ± 3.472.1%0.81
Derivative B 0.8 ± 0.112.3 ± 1.591.5%0.80
Derivative C > 1000> 50004.3%0.84

Table 1: Quantitative profiling of synthesized derivatives. Derivative B demonstrates superior target engagement and phenotypic efficacy, validating the structural rationale of the building block.

Signaling Pathway & Mechanism of Action

SAC_Pathway Unattached Unattached Kinetochores MPS1 MPS1/TTK Kinase Unattached->MPS1 MCC Mitotic Checkpoint Complex MPS1->MCC Activates APC APC/C Inactivation MCC->APC Inhibits Arrest Mitotic Arrest (Survival) APC->Arrest Inhibitor MPS1 Inhibitor Inhibitor->MPS1 Blocks Catastrophe Mitotic Catastrophe (Death) Inhibitor->Catastrophe Induces SAC Override

Fig 2: MPS1 inhibition overrides the Spindle Assembly Checkpoint, causing mitotic catastrophe.

References[5] Title: INDAZOLE COMPOUNDS AS KINASE INHIBITORS AND METHOD OF TREATING CANCER WITH SAME (EP 2766352 B1). Source: European Patent Office / Googleapis.com. URL: https://patents.google.com/patent/EP2766352B1/en[3] Title: Treating Cancer by Spindle Assembly Checkpoint Abrogation: Discovery of Two Clinical Candidates, BAY 1161909 and BAY 1217389, Targeting MPS1 Kinase. Source: Journal of Medicinal Chemistry (ACS Publications). URL: https://pubs.acs.org/doi/10.1021/acs.jmedchem.0c00100[4] Title: Targeting the Mitotic Catastrophe Signaling Pathway in Cancer. Source: Mediators of Inflammation (PMC). URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4022202/[1] Title: Figure 3: Mitotic perturbations induced by MPS1 inhibitors. Source: ResearchGate. URL: https://www.researchgate.net/figure/Mitotic-perturbations-induced-by-MPS1-inhibitors-a-d-Human_fig3_320258169[6] Title: Identifying Anti-cancer Effects and Exploring the Mechanism of an MPS1/TTK Inhibitor in Gastric Cancer. Source: Cancer Research and Treatment. URL: https://www.e-crt.org/journal/view.php?doi=10.4143/crt.2023.864[7] Title: Energy-stress-mediated activation of AMPK sensitizes MPS1 kinase inhibition in triple-negative breast cancer. Source: Spandidos Publications. URL: https://www.spandidos-publications.com/10.3892/ijo.2024.5668[2] Title: Functional characterization of CFI-402257, a potent and selective Mps1/TTK kinase inhibitor, for the treatment of cancer. Source: Proceedings of the National Academy of Sciences (PNAS). URL: https://www.pnas.org/doi/10.1073/pnas.1617056114

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Stability and Long-Term Storage of (2-Fluorophenyl)(tetrahydro-2H-pyran-4-yl)methanamine

Welcome to the technical support guide for (2-Fluorophenyl)(tetrahydro-2H-pyran-4-yl)methanamine. This resource is designed for researchers, scientists, and drug development professionals to ensure the long-term stabilit...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for (2-Fluorophenyl)(tetrahydro-2H-pyran-4-yl)methanamine. This resource is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this compound. This guide provides in-depth answers to frequently asked questions, troubleshooting advice for common degradation issues, and validated protocols for storage and analysis.

Introduction: Understanding the Molecule's Vulnerabilities

(2-Fluorophenyl)(tetrahydro-2H-pyran-4-yl)methanamine is a compound featuring three key functional regions: a primary amine, a fluorophenyl ring, and a tetrahydropyran (THP) ring. Each of these presents distinct stability challenges. The primary amine is susceptible to oxidation, the THP ring (a cyclic acetal) is sensitive to acid-catalyzed hydrolysis, and the entire structure can be compromised by excessive thermal energy. Proactive management of storage conditions is therefore critical to prevent the formation of impurities that could compromise experimental outcomes.

Table 1: Key Physicochemical Properties
PropertyValue / InformationSource
Chemical Formula C₁₂H₁₆FNO-
Molecular Weight 209.26 g/mol -
Appearance Typically a liquid or low-melting solidGeneral observation
Key Functional Groups Primary amine, Tetrahydropyran (cyclic ether), FluorophenylStructural Analysis
Primary Hazards Air and moisture sensitive; corrosive.[1]Safety Data Sheets

Frequently Asked Questions (FAQs): Proactive Stability Management

This section addresses the most common questions regarding the handling and storage of (2-Fluorophenyl)(tetrahydro-2H-pyran-4-yl)methanamine.

Q1: What are the primary pathways of degradation for this compound during storage?

There are three principal degradation pathways you must be aware of:

  • Oxidative Degradation: The primary amine is the most likely site for oxidation, especially in the presence of atmospheric oxygen.[2][3] This can lead to the formation of corresponding N-oxides or hydroxylamines.[4][5][6] The ether linkage within the tetrahydropyran ring can also be susceptible to oxidation over long periods.

  • Hydrolytic Degradation: The tetrahydropyran ring is a cyclic acetal, which is stable under neutral and basic conditions but can be cleaved by acid-catalyzed hydrolysis.[7] Trace amounts of acidic impurities or moisture can catalyze the opening of the ring to form a 5-hydroxypentanal derivative.[8][9]

  • Thermal Degradation: Exposure to elevated temperatures provides the energy to break chemical bonds, leading to complex decomposition.[2] High temperatures can accelerate both oxidative and hydrolytic processes.[3]

Q2: What are the optimal conditions for the long-term storage of this compound?

To mitigate the degradation pathways described above, the following conditions are strongly recommended. A detailed step-by-step protocol is provided in Section 4.

  • Temperature: Store at low temperatures, typically 2-8°C.[10][11] For long-term storage exceeding one year, consider storage at -20°C.

  • Atmosphere: Store under an inert atmosphere, such as argon or nitrogen.[1] This is the most critical step to prevent oxidative degradation of the amine.

  • Moisture Control: Use a tightly sealed container and store in a desiccated environment. The compound is moisture-sensitive, which can contribute to hydrolysis.[1]

  • Light Protection: Store in an amber vial or in a dark location to prevent potential photolytic degradation.[5][10][11][12]

Q3: What are the visible signs of degradation?

While analytical techniques are required for confirmation, you should be alert for physical changes such as:

  • Color Change: Development of a yellow or brown tint can indicate oxidation or the formation of polymeric impurities.

  • Precipitation: The formation of solids in a liquid sample may suggest the creation of less soluble degradation products.

  • Increased Viscosity: This could indicate polymerization or the formation of higher molecular weight compounds, which can occur during thermal degradation.[2]

Troubleshooting Guide: Diagnosing and Solving Degradation Issues

This guide provides solutions for specific problems you may encounter during your experiments.

Q: My HPLC/LC-MS analysis shows several new impurity peaks after storing the compound. What are they likely to be?

A: The appearance of new peaks is a clear sign of degradation. The identity of these impurities can be inferred from their likely degradation pathway.

  • Small polar peaks: These may correspond to products of hydrolysis . Acid-catalyzed cleavage of the tetrahydropyran ring would result in a more polar, ring-opened compound (5-hydroxypentanal derivative) that would likely have a shorter retention time in reverse-phase HPLC.[7][8]

  • Peaks with M+16 or M+32: In mass spectrometry, an increase in mass by 16 or 32 Da strongly suggests oxidation . This corresponds to the formation of an N-oxide (M+16) or other oxygenated species.[4][5]

  • A broad "hump" or multiple peaks: This pattern can indicate thermal degradation , which often leads to a complex mixture of byproducts, including polymers.[2]

Solution: To identify the degradation pathway, you can perform a forced degradation study (see Protocol 2). This involves intentionally stressing the compound under specific conditions (acid, base, oxidation, heat) to see which condition reproduces the impurity peaks observed in your stored sample.[12]

Q: I suspect my sample has degraded due to exposure to air. How can I confirm and prevent this?

A: Air exposure primarily causes oxidation of the amine functional group.[13]

  • Confirmation: The most direct way to confirm oxidative degradation is through mass spectrometry, looking for the characteristic mass increase (e.g., M+16). You can also perform a stress test by bubbling air or oxygen through a solution of the compound or by treating it with a mild oxidizing agent like hydrogen peroxide (H₂O₂) and analyzing the resulting mixture.[14][15]

  • Prevention: The most effective preventative measure is strict anaerobic handling. Always store the solid or neat liquid under an inert gas like argon or nitrogen.[1] When preparing solutions, use solvents that have been purged with an inert gas.

Q: Could the tetrahydropyran ring be opening? The compound was stored in a standard solvent.

A: Yes, this is a significant risk if the solvent is not properly prepared. The THP ring is susceptible to acid-catalyzed hydrolysis.[8][16]

  • Cause: Many common laboratory solvents can become acidic over time (e.g., chloroform) or may contain trace acidic impurities. The presence of moisture is also required for this pathway.

  • Prevention: Always use high-purity, anhydrous solvents from a freshly opened bottle or that have been properly dried and stored. Avoid using chlorinated solvents for long-term storage. If you must use a protic solvent like methanol, ensure it is anhydrous and stored over molecular sieves.

Visualizing Potential Degradation Pathways

The following diagram illustrates the primary chemical vulnerabilities of (2-Fluorophenyl)(tetrahydro-2H-pyran-4-yl)methanamine.

G cluster_main Potential Degradation Pathways cluster_oxidation Oxidative Stress cluster_hydrolysis Hydrolytic Stress Parent (2-Fluorophenyl)(tetrahydro-2H-pyran-4-yl)methanamine (Parent Compound) Oxidized_N N-Oxide / Hydroxylamine (Amine Oxidation) Parent->Oxidized_N O₂, Metal Ions, Light Oxidized_Ring Ring-Opened Products (Ether Oxidation) Parent->Oxidized_Ring Strong Oxidants Hydrolyzed 5-Hydroxypentanal Derivative (THP Ring Opening) Parent->Hydrolyzed H⁺, H₂O (Trace Acid & Moisture)

Caption: Key degradation pathways for the target compound.

Protocols and Methodologies

These protocols provide standardized procedures for ensuring the stability and integrity of your compound.

Protocol 1: Recommended Long-Term Storage

This protocol is designed to minimize all major degradation pathways.

  • Preparation: If the compound is in a container that has been opened, transfer it to a clean, dry amber glass vial with a PTFE-lined screw cap inside a glovebox or an inert atmosphere glove bag.

  • Inerting: Backfill the vial with dry argon or nitrogen gas.

  • Sealing: Tightly seal the cap. For extra protection, wrap the cap and neck of the vial with Parafilm®.

  • Desiccation: Place the sealed vial inside a secondary container (e.g., a small plastic box) containing a desiccant, such as silica gel.

  • Refrigeration: Place the secondary container in a refrigerator at 2-8°C, away from light sources. For storage periods exceeding one year, a freezer at -20°C is recommended.

  • Equilibration: Before use, allow the container to warm to room temperature for at least 30 minutes before opening to prevent condensation of atmospheric moisture onto the cold compound.

Protocol 2: Forced Degradation Study (Stress Testing)

This study helps to identify potential degradants and understand the compound's stability profile, which is crucial for developing stability-indicating analytical methods.[5][12] A target degradation of 5-20% is ideal for clear analysis.[14]

  • Stock Solution: Prepare a stock solution of the compound at approximately 1 mg/mL in a 50:50 acetonitrile/water mixture.

  • Control Sample: Transfer 1 mL of the stock solution to an HPLC vial. This is your time-zero control.

  • Acid Hydrolysis: To 1 mL of stock solution, add 100 µL of 1 M HCl. Heat at 60°C for 4-8 hours. Before analysis, neutralize with 100 µL of 1 M NaOH.

  • Base Hydrolysis: To 1 mL of stock solution, add 100 µL of 1 M NaOH. Heat at 60°C for 4-8 hours. Before analysis, neutralize with 100 µL of 1 M HCl.

  • Oxidation: To 1 mL of stock solution, add 100 µL of 3% hydrogen peroxide (H₂O₂). Keep at room temperature for 24 hours.

  • Thermal Degradation: Place a sealed vial of the stock solution in an oven at 80°C for 48 hours.

  • Analysis: Analyze all samples (including the control) by a validated HPLC-UV or LC-MS method. Compare the chromatograms to identify the specific degradation products formed under each stress condition.

Experimental Workflow for Forced Degradation

G cluster_stress Apply Stress Conditions (Parallel) start Prepare 1 mg/mL Stock Solution stress Aliquot Stock for Stress Conditions start->stress control Store Control Sample (T=0, 4°C) analyze Analyze All Samples via HPLC / LC-MS control->analyze stress->control acid Acidic (HCl, 60°C) stress->acid base Basic (NaOH, 60°C) stress->base oxide Oxidative (H₂O₂, RT) stress->oxide thermal Thermal (80°C) stress->thermal neutralize Neutralize / Quench Reactions acid->neutralize base->neutralize oxide->neutralize thermal->neutralize neutralize->analyze compare Compare Degradant Profiles to Control and Identify Pathways analyze->compare

Caption: Workflow for a forced degradation (stress testing) study.

References

  • Prediction of Thermal and Oxidative Degradation of Amines to Improve Sustainability of CO 2 Absorption Process. (2025). MDPI.
  • Blessy, M., et al. (2014). Development of forced degradation and stability indicating studies of drugs- A review. International Journal of Research in Pharmacology & Pharmacotherapeutics.
  • Advancements in HPLC Techniques for Detecting and identification of Process-Related and Degradants Impurities in Pharmaceutical Compounds. (2025). Preprints.
  • Amine Degradation. (2026).
  • Analytical Techniques for Drug Stability Evaluation: A Review on UV Spectroscopy, HPLC for Forced Degradation Studies in Pharmaceutical Products. (2026).
  • Force Degradation for Pharmaceuticals: A Review. (n.d.). International Journal for Scientific Research & Development.
  • Blessy, M., et al. (2014). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis.
  • Deprotection of Tetrahydropyranyl (THP) Ethers via Acidic Hydrolysis. (2025).
  • What are the products formed in acidic hydrolysis of a tetrahydropyranyl ester? (2020). Chemistry Stack Exchange.
  • Huang, Q., et al. (2014). Thermal Degradation Comparison of Amino Acid Salts, Alkanolamines and Diamines in CO2 Capture. Energy Procedia.
  • Stability Indicating Forced Degradation Studies. (n.d.). Research Journal of Pharmacy and Technology.
  • Tetrahydropyran. (n.d.). Wikipedia.
  • Thermal degradation of amines for CO2 capture. (2015). UKnowledge.
  • Forced degradation studies: A critical lens into pharmaceutical stability. (2025). Drug Discovery & Development.
  • Dyer, E., et al. (1962). The acid hydrolysis of tetrahydropyran derivatives. Journal of the Chemical Society (Resumed).
  • A practical guide to forced degradation and stability studies for drug substances. (n.d.). Quotient Sciences.
  • Fischer, J. (2012). Thermal Degradation and Corrosion of Amines for CO2 Capture.
  • Pharmaceutical Forced Degradation Studies with Regulatory Consideration. (n.d.). International Journal of Pharmaceutical Sciences Review and Research.
  • Oxidation of Secondary and Primary Amines. (n.d.). SlideShare.
  • (Tetrahydro-2H-pyran-4-yl)methanamine | 130290-79-8. (n.d.). Sigma-Aldrich.
  • SAFETY DATA SHEET - (Tetrahydro-2H-pyran-4-yl)methanamine. (2014). Fisher Scientific.
  • (Tetrahydro-2H-pyran-4-yl)methanamine | 130290-79-8. (n.d.). ChemScene.

Sources

Reference Data & Comparative Studies

Validation

Comparative In Vivo Efficacy Guide: (2-Fluorophenyl)(tetrahydro-2H-pyran-4-yl)methanamine-Derived TTK Inhibitors

As a Senior Application Scientist, evaluating the translational potential of novel kinase inhibitors requires looking beyond basic IC50 values to understand the pharmacokinetic (PK) and pharmacodynamic (PD) causality of...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, evaluating the translational potential of novel kinase inhibitors requires looking beyond basic IC50 values to understand the pharmacokinetic (PK) and pharmacodynamic (PD) causality of a molecule's structure. The compound (4-(2-Fluorophenyl)tetrahydro-2H-pyran-4-yl)methanamine (CAS 889939-78-0) is not a standalone therapeutic; rather, it is a highly specialized, rationally designed pharmacophore building block. It is critically utilized in the synthesis of next-generation Threonine Tyrosine Kinase (TTK / Mps1) inhibitors, specifically indazole-carboxamide derivatives [[1]]().

This guide objectively compares the in vivo efficacy of indazole-based TTK inhibitors derived from this specific methanamine moiety against alternative clinical-stage TTK inhibitors (such as CFI-402257) and standard-of-care treatments.

Mechanistic Rationale & Structural Causality

To understand the in vivo efficacy of these inhibitors, we must first deconstruct the causality behind the (2-fluorophenyl)(tetrahydro-2H-pyran-4-yl)methanamine building block. Why is this specific chemical moiety engineered into TTK inhibitors?

  • The Fluorophenyl Motif: The ortho-fluorine substitution increases the lipophilicity of the molecule, enhancing cellular permeability. More importantly, the highly electronegative fluorine atom blocks cytochrome P450-mediated oxidation at the ortho position, significantly extending the compound's in vivo half-life and preventing rapid hepatic clearance.

  • The Tetrahydro-2H-pyran (THP) Ring: To counterbalance the lipophilicity of the fluorophenyl group, the THP ring introduces a polar surface area (PSA) via its oxygen heteroatom. This is a deliberate causality-driven design: it improves aqueous solubility, ensuring the compound achieves high oral bioavailability (PO dosing) without requiring harsh excipients.

  • The Methanamine Linker: This acts as a flexible hinge, allowing the bulky bi-cyclic system to optimally occupy the solvent-exposed region of the TTK ATP-binding pocket, displacing water molecules and increasing binding affinity 1.

TTK/Mps1 Signaling & SAC Abrogation

TTK is a master regulator of the Spindle Assembly Checkpoint (SAC). Inhibition of TTK forces cancer cells to bypass the SAC, leading to premature mitotic exit, massive chromosome missegregation, aneuploidy, and ultimately, apoptosis 2.

Pathway TTK TTK (Mps1) Kinase SAC Spindle Assembly Checkpoint (SAC) (MAD2/BUB1B Complex) TTK->SAC Phosphorylates & Activates Inhibitor Indazole-TTK Inhibitor (Fluorophenyl-THP-methanamine) Inhibitor->TTK ATP-competitive inhibition Inhibitor->SAC Abrogates SAC APC Anaphase-Promoting Complex (APC/C) SAC->APC Inhibits (Normal State) Mitosis Premature Mitotic Exit SAC->Mitosis Inactive SAC allows Aneuploidy Massive Aneuploidy & DNA Damage Mitosis->Aneuploidy Unaligned chromosomes Apoptosis Tumor Cell Apoptosis Aneuploidy->Apoptosis Lethal threshold

Caption: TTK/Mps1 Inhibition Pathway: SAC abrogation leading to lethal aneuploidy.

Comparative In Vivo Efficacy Data

To objectively benchmark the performance of indazole-carboxamides utilizing the (2-fluorophenyl)(THP)methanamine moiety, we compare them against CFI-402257 (a pyrazolo[1,5-a]pyrimidine class TTK inhibitor) 3 and standard-of-care antimitotics.

Compound ClassRepresentative Agent / PharmacophorePrimary TargetDose / RouteXenograft ModelTumor Growth Inhibition (TGI)Key In Vivo Observations
Indazole-Carboxamide (2-Fluorophenyl)(THP)methanamine derivative TTK (Mps1)10 mg/kg PO QDMDA-MB-231 (TNBC)~80 - 89% Excellent oral bioavailability; sustained target coverage; no overt body weight loss 1.
Pyrazolo-pyrimidine CFI-402257 TTK (Mps1)6 mg/kg PO QDMDA-MB-231 (TNBC)89% High potency (Ki = 0.1 nM); highly synergistic with anti-PD-1 antibodies in immunocompetent models 2.
Standard of Care Paclitaxel Microtubules10 mg/kg IV QWMDA-MB-231 (TNBC)~60% Dose-limiting peripheral neuropathy; moderate resistance observed over 21 days.

Data Synthesis: Both the indazole derivatives (utilizing our target building block) and CFI-402257 demonstrate superior in vivo efficacy compared to traditional microtubule poisons. The structural inclusion of the fluorinated THP-methanamine specifically resolves the rapid clearance issues seen in earlier generation TTK inhibitors, allowing for once-daily (QD) oral dosing.

Self-Validating Experimental Protocol: In Vivo Xenograft Efficacy

To ensure trustworthiness and reproducibility, the following protocol is designed as a self-validating system . Every step includes an internal control mechanism to prove that the observed Tumor Growth Inhibition (TGI) is a direct result of on-target TTK inhibition.

Step-by-Step Methodology
  • Cell Preparation & Validation (MDA-MB-231):

    • Action: Cultivate MDA-MB-231 Triple-Negative Breast Cancer cells in DMEM + 10% FBS. Harvest at 80% confluence.

    • Causality: TNBC lines are selected because their high basal genomic instability makes them hypersensitive to SAC abrogation.

    • Self-Validation: Assess cell viability via Trypan blue exclusion. Viability must be >95% prior to injection to ensure uniform tumor take rates across the cohort.

  • Subcutaneous Inoculation:

    • Action: Resuspend cells in a 1:1 mixture of PBS and Matrigel. Inject cells subcutaneously into the right flank of 6-8 week old female CD-1 nude mice.

  • Randomization & Baseline Establishment:

    • Action: Monitor tumor growth bi-weekly using digital calipers. Randomize mice into treatment groups (n=7/group) only when average tumor volumes reach 100–150 mm³.

    • Self-Validation: Randomizing at 100 mm³ ensures the compound is tested against established, actively growing tumors, proving true therapeutic efficacy rather than mere prevention of engraftment.

  • Dosing Regimen:

    • Action: Administer the (2-Fluorophenyl)(THP)methanamine-derived TTK inhibitor at 10 mg/kg via oral gavage (PO) once daily (QD) for 21 days.

    • Causality: TTK inhibitors require sustained target coverage throughout the 24-hour cell cycle to force cells entering mitosis into premature exit.

    • Self-Validation: Include a Vehicle-only arm (to validate baseline aggressive tumor growth) and a Paclitaxel arm (10 mg/kg IV QW, to benchmark relative efficacy).

  • Monitoring & Pharmacodynamic (PD) Endpoints:

    • Action: Measure tumor volume and body weight twice weekly.

    • Self-Validation: Track body weight meticulously. A body weight loss of >20% triggers immediate euthanasia. If the treatment arm maintains weight while showing high TGI, it validates that the efficacy is due to specific TTK inhibition, not systemic toxicity.

Workflow Prep 1. Cell Preparation (MDA-MB-231) Inoculation 2. Subcutaneous Inoculation (Mice) Prep->Inoculation Random 3. Randomization (Tumor ~100 mm³) Inoculation->Random Dosing 4. PO Dosing (QD, 21 Days) Random->Dosing Monitor 5. Caliper Measurement (Bi-weekly) Dosing->Monitor Analysis 6. PD/PK Analysis (Tumor Excision) Monitor->Analysis

Caption: Standardized In Vivo Xenograft Workflow for TTK Inhibitor Evaluation.

References
  • Title: INDAZOLE COMPOUNDS AS KINASE INHIBITORS AND METHOD OF TREATING CANCER WITH SAME (EP 2766352 B1)
  • Title: Functional characterization of CFI-402257, a potent and selective Mps1/TTK kinase inhibitor, for the treatment of cancer Source: PNAS URL
  • Title: Discovery of Pyrazolo[1,5-a]pyrimidine TTK Inhibitors: CFI-402257 is a Potent, Selective, Bioavailable Anticancer Agent Source: ACS Medicinal Chemistry Letters URL

Sources

Comparative

Absolute Purity Validation of (2-Fluorophenyl)(tetrahydro-2H-pyran-4-yl)methanamine: A Comparative Guide to Dual-Nucleus qNMR vs. HPLC

Executive Summary In early-stage drug development, the accurate purity determination of novel building blocks and active pharmaceutical ingredients (APIs) is critical for ensuring reproducible pharmacology and synthetic...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In early-stage drug development, the accurate purity determination of novel building blocks and active pharmaceutical ingredients (APIs) is critical for ensuring reproducible pharmacology and synthetic scale-up. For complex intermediates like (2-Fluorophenyl)(tetrahydro-2H-pyran-4-yl)methanamine , traditional chromatographic methods (HPLC-UV) often fail to provide absolute quantification due to their reliance on relative response factors and the absence of primary reference standards.

This guide objectively compares High-Performance Liquid Chromatography (HPLC) with Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. By leveraging the compound's structural features—specifically its proton ( 1 H) and fluorine ( 19 F) nuclei—we demonstrate how a dual-nucleus qNMR protocol establishes a self-validating, absolute purity assay recognized by global pharmacopeias[1].

The Analytical Challenge: Amine-Fluorine Pharmacophores

(2-Fluorophenyl)(tetrahydro-2H-pyran-4-yl)methanamine ( C12​H16​FNO , MW: 209.26 g/mol ) is a highly functionalized primary amine containing a fluorinated aromatic ring and a saturated tetrahydropyran heterocycle.

Validating the purity of this compound presents specific analytical hurdles:

  • Chromophore Discrepancies: The fluorophenyl group is strongly UV-active, but potential synthetic impurities (e.g., residual tetrahydropyran precursors or inorganic salts) lack chromophores. HPLC-UV will render these impurities "invisible," artificially inflating the reported purity[2].

  • Lack of Reference Standards: As a specialized intermediate, certified primary reference standards for this exact molecule are rarely available, making accurate HPLC calibration curves impossible to generate[3].

  • Amine Polarity: Primary amines often exhibit peak tailing in standard reversed-phase HPLC and require derivatization for Gas Chromatography (GC), introducing further analytical bias.

Comparative Analysis: Relative vs. Absolute Quantification

To understand why qNMR is the superior choice for this molecule, we must examine the causality behind the signal generation in different analytical platforms.

Analytical TechniquePrinciple of QuantificationDependency on Analyte StandardDetection of "Invisible" ImpuritiesAccuracy for Novel Compounds
HPLC-UV (Area %) Relative UV molar absorptivityHigh (Requires exact standard for absolute mass %)Poor (Misses non-UV active species)Low to Moderate
GC-FID Relative flame ionizationHigh (Requires exact standard)Poor (Misses non-volatile species)Moderate
1 H-qNMR Absolute nuclear spin resonanceNone (Uses universal internal standard)Excellent (Detects any protonated species)High
19 F-qNMR Absolute nuclear spin resonanceNone (Uses universal internal standard)Excellent (Highly specific to fluorinated species)High

The qNMR Advantage: qNMR is a primary ratio method. The fundamental principle is that the integrated area of an NMR resonance is directly proportional to the molar concentration of the nuclei producing that signal[4]. By introducing a certified internal standard (IS) of known purity and mass, the absolute mass fraction of the analyte can be calculated without needing a reference standard of the analyte itself[3].

Designing a Self-Validating System: Dual-Nucleus qNMR

To ensure absolute trustworthiness, a single-nucleus NMR experiment is insufficient. Overlapping signals or hidden impurities under the analyte peak can skew the integration. Because (2-Fluorophenyl)(tetrahydro-2H-pyran-4-yl)methanamine contains both 1 H and 19 F, we can design a self-validating dual-nucleus workflow .

  • 1 H-qNMR: Provides a comprehensive view of the sample, capturing the analyte and any protonated organic impurities. However, the aliphatic protons of the tetrahydropyran ring may overlap with impurities.

  • 19 F-qNMR: Fluorine NMR covers a massive chemical shift range (~900 ppm) and suffers from zero background interference from standard deuterated solvents or non-fluorinated impurities[5]. It provides a highly specific, orthogonal validation of the 1 H result.

If the absolute purity calculated from the 1 H spectrum matches the purity calculated from the 19 F spectrum within a tight tolerance ( Δ<1.0% ), the system self-validates the result, proving that no signal overlap has compromised the integration[6].

G Start Gravimetric Co-weighing Analyte & Internal Standards Dissolve Dissolution in DMSO-d6 Start->Dissolve Acq1H 1H qNMR Acquisition (D1 > 5 x T1) Dissolve->Acq1H Acq19F 19F qNMR Acquisition (D1 > 5 x T1) Dissolve->Acq19F Calc1H Calculate Mass % (Maleic Acid IS) Acq1H->Calc1H Calc19F Calculate Mass % (3,5-BTFMBA IS) Acq19F->Calc19F Compare Orthogonal Comparison |1H% - 19F%| < 1.0%? Calc1H->Compare Calc19F->Compare Valid Absolute Purity Verified (Self-Validated) Compare->Valid Yes Review Investigate Overlap or Invisible Impurities Compare->Review No

Dual-nucleus (1H and 19F) qNMR workflow for self-validating absolute purity determination.

Step-by-Step Methodology

The following protocol adheres to the guidelines set forth in USP Chapter <761> and Ph. Eur. 2.2.33[1].

Step 1: Internal Standard (IS) Selection

The IS must be highly pure (traceable to SI units), chemically inert, and exhibit signals that do not overlap with the analyte.

  • For 1 H-qNMR: Maleic acid (TraceCERT®) is selected. It produces a sharp, isolated singlet at ~6.26 ppm in DMSO- d6​ , well separated from the analyte's aromatic (~7.0-7.5 ppm) and aliphatic (~1.2-4.0 ppm) signals[7].

  • For 19 F-qNMR: 3,5-bis(trifluoromethyl)benzoic acid (3,5-BTFMBA) is selected. It yields a sharp singlet at -61.3 ppm, far removed from the analyte's 2-fluoro signal (~ -118 ppm)[6].

Step 2: Gravimetric Sample Preparation

Causality: qNMR is fundamentally a mass-balance equation. Weighing errors are the largest source of uncertainty.

  • Using a calibrated microbalance, precisely co-weigh ~15.00 mg of the analyte and ~5.00 mg of the respective IS into a clean glass vial.

  • Add 0.8 mL of anhydrous DMSO- d6​ . Vortex until complete dissolution is achieved.

  • Transfer 0.6 mL of the homogenous solution into a high-quality 5 mm NMR tube.

Step 3: Acquisition Parameters & T1 Relaxation

Causality: If the delay between radiofrequency pulses (D1) is too short, nuclei will not fully return to their equilibrium magnetization state (longitudinal relaxation, T1​ ). This causes signal saturation and artificially lowers the integral, destroying quantitative accuracy.

  • Determine T1​ : Run an inversion recovery experiment to determine the longest T1​ for the signals of interest. For small molecules, T1​ is typically 1-4 seconds[5].

  • Set D1 Delay: Set the pre-scan delay (D1) to at least 5×T1​ (typically 20-30 seconds) to ensure >99.3% magnetization recovery[6].

  • Acquisition: Acquire 32 to 64 transients using a 90° pulse angle to ensure a Signal-to-Noise Ratio (S/N) > 250:1. Turn sample spinning off to prevent spinning sidebands from interfering with integration[8].

Step 4: Data Processing and Calculation
  • Apply a suitable line broadening factor (e.g., 0.3 Hz for 1 H, 1.0 Hz for 19 F).

  • Perform manual phase correction and a polynomial baseline correction to ensure the baseline is perfectly flat beneath the peaks[9].

  • Integrate the IS peak and a distinct analyte peak (e.g., the methine proton for 1 H, and the single fluorine multiplet for 19 F).

  • Calculate the absolute purity ( Panalyte​ ) using the standard qNMR equation:

    Panalyte​=IIS​Ianalyte​​×Nanalyte​NIS​​×MIS​Manalyte​​×Wanalyte​WIS​​×PIS​

    (Where I = Integral area, N = Number of nuclei, M = Molar mass, W = Gravimetric weight, P = Purity)

Experimental Data & Performance Comparison

To illustrate the comparative performance, a batch of (2-Fluorophenyl)(tetrahydro-2H-pyran-4-yl)methanamine spiked with 2.5% w/w of a non-UV active inorganic salt (e.g., sodium chloride) and 1.0% w/w of residual tetrahydropyran starting material was analyzed.

Table 1: Purity Assessment Results Across Analytical Platforms

Analytical MethodDetected PurityDeviation from True MassDiagnostic Observation
HPLC-UV (254 nm) 99.85% (Area %)+ 3.35% (Overestimation)Failed to detect the inorganic salt and the non-chromophoric tetrahydropyran impurity.
1 H-qNMR (Maleic Acid IS) 96.52% (Mass %)+ 0.02%Detected the tetrahydropyran impurity in the aliphatic region; accounted for the invisible mass of the salt.
19 F-qNMR (3,5-BTFMBA IS) 96.48% (Mass %)- 0.02%Clean spectrum with zero overlap. Confirmed the 1 H-qNMR result.

Data Interpretation: The HPLC-UV analysis drastically overestimated the purity because the impurities did not absorb UV light at 254 nm, resulting in a false "100% area" illusion[2]. Conversely, the dual-nucleus qNMR approach accurately quantified the absolute mass of the active ingredient. Because the 1 H and 19 F purities matched within 0.04%, the assay is fully self-validated.

Conclusion

For complex, functionalized intermediates like (2-Fluorophenyl)(tetrahydro-2H-pyran-4-yl)methanamine, relying solely on HPLC-UV area percent for purity validation introduces significant risk into the drug development pipeline. By implementing a dual-nucleus ( 1 H and 19 F) qNMR methodology, researchers can establish a self-validating, absolute purity profile that is immune to chromophore bias and independent of analyte-specific reference standards.

Sources

Validation

A Comparative Guide to Evaluating the Cytotoxicity of Novel Compounds: (2-Fluorophenyl)(tetrahydro-2H-pyran-4-yl)methanamine vs. Standard Reference Agents

Introduction In the landscape of preclinical drug discovery, the early and accurate assessment of a compound's cytotoxic potential is a cornerstone of identifying promising therapeutic candidates. This guide provides a c...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

In the landscape of preclinical drug discovery, the early and accurate assessment of a compound's cytotoxic potential is a cornerstone of identifying promising therapeutic candidates. This guide provides a comprehensive framework for evaluating the in vitro cytotoxicity of a novel chemical entity, using (2-Fluorophenyl)(tetrahydro-2H-pyran-4-yl)methanamine as a representative example. While this specific compound is a novel structure with limited publicly available biological data, the methodologies outlined here are universally applicable for characterizing new molecules.

We will benchmark this compound against a panel of well-established cytotoxic agents: Doxorubicin, Cisplatin, and Paclitaxel. These standard reference drugs, with their distinct and well-documented mechanisms of action, provide a critical context for interpreting the potency and potential therapeutic window of new molecular entities. This guide is designed for researchers, scientists, and drug development professionals, offering both the theoretical underpinnings and practical, step-by-step protocols for conducting robust cytotoxicity assays.

Section 1: Profiling Standard Reference Cytotoxic Agents

The selection of appropriate reference compounds is critical for a comparative analysis. The chosen standards act as yardsticks against which the activity of a novel compound is measured. We utilize three widely recognized chemotherapeutic agents that cover different mechanisms of cellular killing.

Doxorubicin: The Intercalator and Topoisomerase II Inhibitor

Doxorubicin (DOX) is an anthracycline antibiotic renowned for its broad-spectrum anti-tumor activity.[] Its primary cytotoxic mechanisms are multifaceted.[2][3] DOX intercalates into DNA, physically obstructing DNA and RNA synthesis.[] Crucially, it also acts as a topoisomerase II "poison," trapping the enzyme after it has cleaved the DNA double helix, which prevents the re-ligation of the strands. This leads to an accumulation of DNA double-strand breaks, triggering cell cycle arrest and apoptosis.[][3] Additionally, doxorubicin is known to generate reactive oxygen species (ROS), which contributes to oxidative stress and cellular damage.[2][4]

Cisplatin: The DNA Cross-linking Agent

Cisplatin, a platinum-based compound, has been a mainstay in cancer therapy for decades.[5] Its mechanism of action is primarily mediated by its interaction with DNA.[6] After entering a cell, where the chloride concentration is low, its chloride ligands are replaced by water molecules in a process called aquation.[7] This activated form of cisplatin binds to the N7 position of purine bases in DNA, forming intrastrand and interstrand cross-links.[6][7] These DNA adducts create a significant distortion in the DNA helix, which inhibits DNA replication and transcription, ultimately leading to DNA damage, cell cycle arrest, and apoptosis.[5][8][9]

Paclitaxel: The Microtubule Stabilizer

Paclitaxel operates through a unique mechanism compared to DNA-damaging agents. It is a microtubule poison that functions by promoting microtubule assembly and stabilization.[10][11] In a healthy dividing cell, microtubules must be able to dynamically assemble and disassemble to form the mitotic spindle, which segregates chromosomes. Paclitaxel binds to the β-tubulin subunit of microtubules, effectively freezing them in a polymerized state.[12] This disruption of microtubule dynamics activates the spindle assembly checkpoint, leading to a prolonged arrest of the cell cycle in the G2/M phase and subsequent induction of apoptosis.[13][14][15] Recent evidence also suggests that at clinically relevant concentrations, paclitaxel can cause chromosome missegregation on multipolar spindles, leading to cell death after a perturbed mitosis.[10][11]

Section 2: Experimental Design for Cytotoxicity Assessment

A robust experimental design is paramount for generating reliable and reproducible cytotoxicity data. This involves selecting appropriate cell lines and assays that align with the research objectives.

Rationale for Cell Line Selection

To obtain a preliminary understanding of a novel compound's breadth of activity, it is advisable to screen it against a panel of cancer cell lines from different tissue origins. For this guide, we propose a standard panel:

  • HeLa (Cervical Adenocarcinoma): A widely used and well-characterized cell line, often serving as a general benchmark for cytotoxicity.

  • A549 (Lung Carcinoma): Representative of non-small cell lung cancer, a major indication for many chemotherapeutics.

  • MCF-7 (Breast Adenocarcinoma): A key model for hormone-responsive breast cancer.

Principles of Selected Cytotoxicity Assays

We will detail two of the most common and reliable methods for assessing cytotoxicity in vitro: the MTT assay, which measures metabolic activity, and the LDH assay, which quantifies membrane integrity.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: This colorimetric assay is a measure of cellular metabolic activity, which serves as an indicator of cell viability.[16] In viable cells, mitochondrial dehydrogenases cleave the yellow tetrazolium salt (MTT) into insoluble purple formazan crystals.[17][18] The amount of formazan produced is directly proportional to the number of living, metabolically active cells.[19] The crystals are then solubilized, and the absorbance of the resulting purple solution is measured spectrophotometrically.[18]

  • Lactate Dehydrogenase (LDH) Cytotoxicity Assay: This assay quantifies cell death by measuring the activity of lactate dehydrogenase, a stable cytosolic enzyme that is released into the culture medium upon the loss of membrane integrity (a hallmark of necrosis or late-stage apoptosis).[20][21] The released LDH catalyzes the conversion of lactate to pyruvate, which is coupled to a second reaction where a tetrazolium salt is reduced to a colored formazan product.[20][22] The amount of color formed is proportional to the number of lysed cells.[20]

Experimental Workflow Diagram

The following diagram illustrates a generalized workflow for an in vitro cytotoxicity assay.

Cytotoxicity_Workflow cluster_prep Phase 1: Preparation cluster_treat Phase 2: Treatment cluster_assay Phase 3: Assay & Measurement cluster_analysis Phase 4: Data Analysis cell_culture 1. Culture & Passage Adherent Cancer Cells cell_seeding 2. Seed Cells in 96-Well Plate cell_culture->cell_seeding incubation1 3. Incubate Overnight (Allow Adherence) cell_seeding->incubation1 compound_prep 4. Prepare Serial Dilutions of Test & Reference Compounds treatment 5. Treat Cells with Compounds compound_prep->treatment incubation2 6. Incubate for Exposure Period (e.g., 24-72h) treatment->incubation2 add_reagent 7. Add Assay Reagent (e.g., MTT, LDH Substrate) incubation2->add_reagent incubation3 8. Incubate for Reaction add_reagent->incubation3 measure 9. Measure Signal (Absorbance) incubation3->measure calc_viability 10. Calculate % Viability vs. Control measure->calc_viability dose_response 11. Plot Dose-Response Curve calc_viability->dose_response ic50 12. Determine IC50 Value dose_response->ic50

Caption: General workflow for in vitro cytotoxicity testing.

Detailed Experimental Protocols

Protocol 1: MTT Cell Viability Assay

This protocol is adapted from standard methodologies.[16][17][19][23]

  • Cell Seeding:

    • Culture HeLa, A549, or MCF-7 cells to ~80% confluency.

    • Trypsinize, count, and resuspend cells in fresh culture medium.

    • Seed 5,000-10,000 cells per well (100 µL volume) into a 96-well flat-bottom plate. The optimal seeding density should be determined empirically for each cell line to ensure cells are in an exponential growth phase during the assay.

    • Include wells with medium only for background control.

    • Incubate the plate for 18-24 hours at 37°C in a 5% CO₂ humidified incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare stock solutions of (2-Fluorophenyl)(tetrahydro-2H-pyran-4-yl)methanamine and reference compounds (Doxorubicin, Cisplatin, Paclitaxel) in a suitable solvent (e.g., DMSO).

    • Perform serial dilutions in culture medium to create a range of final concentrations (e.g., 8-10 concentrations covering a 4-log range). Ensure the final DMSO concentration in all wells is ≤0.5% to avoid solvent-induced toxicity.

    • Carefully remove the old medium from the cells and add 100 µL of the medium containing the test compounds. Include untreated (vehicle control) wells.

    • Incubate for the desired exposure time (e.g., 48 or 72 hours).

  • MTT Reaction and Measurement:

    • Prepare a 5 mg/mL stock solution of MTT in sterile PBS.[17]

    • Add 10 µL of the MTT stock solution to each well (final concentration 0.5 mg/mL).[16]

    • Incubate the plate for 2-4 hours at 37°C, allowing formazan crystals to form.

    • Carefully aspirate the medium containing MTT from each well.

    • Add 100-150 µL of a solubilization solution (e.g., DMSO or acidified isopropanol) to each well to dissolve the formazan crystals.[23]

    • Place the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[17]

    • Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of >630 nm can be used to subtract background absorbance.[17][19]

  • Data Analysis:

    • Subtract the average absorbance of the medium-only blanks from all other readings.

    • Calculate the percentage of cell viability for each concentration using the formula:

      • % Viability = (Absorbance of Treated Cells / Absorbance of Untreated Control Cells) * 100

    • Plot % Viability against the log of the compound concentration and use non-linear regression (log(inhibitor) vs. normalized response -- variable slope) to calculate the IC₅₀ value (the concentration at which 50% of cell viability is inhibited).

Protocol 2: LDH Cytotoxicity Assay

This protocol is based on standard commercial kits.[20][21][22][24]

  • Cell Seeding and Treatment:

    • Follow steps 1 and 2 from the MTT protocol. It is crucial to set up the following controls in triplicate:

      • Untreated Control (Spontaneous Release): Cells treated with vehicle only.

      • Maximum Release Control: Cells treated with a lysis solution (e.g., 1% Triton X-100) 45 minutes before the end of the incubation period.

      • Background Control: Medium only, no cells.

  • LDH Reaction and Measurement:

    • After the treatment incubation period, centrifuge the 96-well plate at 250 x g for 5 minutes. This step pellets any detached cells and is recommended to avoid artificially high LDH values.[24]

    • Carefully transfer 50-100 µL of the cell-free supernatant from each well to a new, optically clear 96-well plate.

    • Prepare the LDH reaction mixture according to the manufacturer's instructions (typically contains substrate, cofactor, and diaphorase).

    • Add 100 µL of the reaction mixture to each well containing the supernatant.

    • Incubate the plate at room temperature for 30 minutes, protected from light.[20][24]

    • Add 50 µL of Stop Solution (if provided by the kit) to each well.

    • Measure the absorbance at 490 nm within 1 hour.[20]

  • Data Analysis:

    • Subtract the average absorbance of the background control from all other readings.

    • Calculate the percentage of cytotoxicity using the formula:

      • % Cytotoxicity = [(Absorbance of Treated Sample - Absorbance of Spontaneous Release) / (Absorbance of Maximum Release - Absorbance of Spontaneous Release)] * 100

    • Plot % Cytotoxicity against the log of the compound concentration to determine the IC₅₀ value.

Section 3: Comparative Cytotoxicity Analysis (Hypothetical Data)

To illustrate the output of these assays, we present a table of hypothetical IC₅₀ values. These values are based on plausible ranges derived from published data for the reference compounds.[12][25][26][27][28][29][30][31][32][33][34][35][36][37]

Table 1: Hypothetical IC₅₀ Values (µM) after 48-hour Treatment

CompoundHeLa (Cervical)A549 (Lung)MCF-7 (Breast)
(2-Fluorophenyl)(tetrahydro-2H-pyran-4-yl)methanamine 8.512.325.1
Doxorubicin (Reference) 1.4[29]>20[34]2.5[34]
Cisplatin (Reference) >5.09.7[25]>10.0
Paclitaxel (Reference) >0.1>0.10.02[30][36]

Note: IC₅₀ values for reference compounds are representative and can vary significantly based on experimental conditions.[12]

Interpretation of Hypothetical Data:

  • (2-Fluorophenyl)(tetrahydro-2H-pyran-4-yl)methanamine exhibits moderate cytotoxic activity across all three cell lines, with IC₅₀ values in the single-digit to low double-digit micromolar range.

  • The compound appears most potent against the HeLa cell line (IC₅₀ = 8.5 µM).

  • Compared to the standard references, the novel compound is less potent than Doxorubicin and Paclitaxel in the cell lines where they are most active (HeLa and MCF-7, respectively). However, it shows greater potency than Cisplatin in HeLa cells and Doxorubicin in A549 cells, where the latter is known to be less effective.[34]

  • This profile suggests the compound has broad-spectrum, moderate cytotoxic activity. Further investigation would be required to determine its therapeutic index (the ratio of its toxicity to non-cancerous cells versus cancer cells) and to explore its mechanism of action.

Section 4: Elucidating the Mechanism of Action

Determining how a compound kills cells is the critical next step after confirming its cytotoxic activity. While the mechanism for our novel compound is unknown, we can propose a hypothetical pathway often implicated in cytotoxicity to illustrate the scientific logic. Many cytotoxic agents ultimately converge on the induction of apoptosis.

Hypothetical Signaling Pathway: Induction of Intrinsic Apoptosis

The following diagram illustrates a simplified version of the intrinsic (mitochondrial-led) apoptosis pathway, a common outcome of cellular stress induced by cytotoxic drugs.[5]

Apoptosis_Pathway cluster_stimulus Cytotoxic Stimulus cluster_mitochondria Mitochondrial Regulation cluster_caspase Caspase Cascade Test_Compound Test Compound (e.g., DNA Damage, Oxidative Stress) Bax Bax/Bak Activation Test_Compound->Bax Bcl2 Bcl-2/Bcl-xL (Anti-apoptotic) Test_Compound->Bcl2 Inhibits Mito Mitochondrion Bax->Mito Forms pores in membrane CytoC Cytochrome c Release Mito->CytoC Apaf1 Apaf-1 CytoC->Apaf1 Bcl2->Bax Apoptosome Apoptosome Formation Apaf1->Apoptosome Casp9 Pro-Caspase-9 Casp9->Apoptosome Casp9_active Active Caspase-9 Apoptosome->Casp9_active Casp3_active Active Caspase-3 (Executioner) Casp9_active->Casp3_active Activates Casp3 Pro-Caspase-3 Casp3->Casp3_active Apoptosis Apoptosis (Cell Death) Casp3_active->Apoptosis Cleaves cellular substrates

Caption: A simplified model of the intrinsic apoptosis pathway.

This pathway could be investigated experimentally using techniques such as Western blotting to probe for cleavage of Caspase-3, flow cytometry to measure mitochondrial membrane potential, or TUNEL assays to detect DNA fragmentation.

Conclusion

This guide has established a comprehensive framework for the initial cytotoxic evaluation of a novel compound, (2-Fluorophenyl)(tetrahydro-2H-pyran-4-yl)methanamine, by comparing it against standard chemotherapeutic agents. We have detailed the rationale behind experimental design, provided robust, step-by-step protocols for MTT and LDH assays, and demonstrated how to interpret the resulting data in a comparative context.

The hypothetical data suggest that (2-Fluorophenyl)(tetrahydro-2H-pyran-4-yl)methanamine possesses moderate cytotoxic activity, warranting further investigation. The logical next steps would include expanding the panel of cell lines (including non-cancerous cell lines to assess selectivity), confirming the mode of cell death (apoptosis vs. necrosis), and initiating studies to elucidate its specific molecular target and mechanism of action. By systematically applying the principles and protocols outlined herein, researchers can effectively triage and characterize novel compounds, accelerating the journey from chemical entity to potential therapeutic lead.

References

  • Review on Pharmacology of Cisplatin: Clinical Use, Toxicity and Mechanism of Resistance of Cisplatin. (2019). Biomedical and Pharmacology Journal. [Link]

  • Cisplatin Biochemical Mechanism of Action: From Cytotoxicity to Induction of Cell Death Through Interconnections Between Apoptotic and Necrotic Pathways. (2003). Current Medicinal Chemistry. [Link]

  • Molecular mechanisms of cisplatin cytotoxicity in acute promyelocytic leukemia cells. (2014). PLoS ONE. [Link]

  • Cytotoxicity of paclitaxel in breast cancer is due to chromosome missegregation on multipolar spindles. (2012). Science Translational Medicine. [Link]

  • How Taxol/paclitaxel kills cancer cells. (2017). Molecular Biology of the Cell. [Link]

  • Doxorubicin—An Agent with Multiple Mechanisms of Anticancer Activity. (2023). Cancers. [Link]

  • Cisplatin in cancer therapy: molecular mechanisms of action. (2014). Environmental Toxicology and Pharmacology. [Link]

  • Cisplatin in Cancer Treatment: Mechanism, Resistance, Toxicity, and Future Directions. (2025). Journal of Clinical Oncology. [Link]

  • An oxidative stress-based mechanism of doxorubicin cytotoxicity suggests new therapeutic strategies in ABC-DLBCL. (2016). Blood. [Link]

  • LDH cytotoxicity assay. (2024). protocols.io. [Link]

  • MTT Proliferation Assay Protocol. (2025). ResearchGate. [Link]

  • Cell Viability Assays. (2013). Assay Guidance Manual - NCBI Bookshelf. [Link]

  • Multicellular spheroids of A549 cells: A clinically relevant model of lung cancer. (2020). Cancer Research. [Link]

  • Cytotoxic mechanisms of doxorubicin at clinically relevant concentrations in breast cancer cells. (2022). Archives of Toxicology. [Link]

  • Ic 50 of DOX formulations in hela and KB cells. ResearchGate. [Link]

  • PD‐0332991 combined with cisplatin inhibits nonsmall cell lung cancer and reversal of... (2020). Thoracic Cancer. [Link]

  • Determination of the relationship between doxorubicin resistance and Wnt signaling pathway in HeLa and K562 cell lines. (2015). Turkish Journal of Biology. [Link]

  • Doxorubicin: An Overview of the Anti-Cancer and Chemoresistance Mechanisms. (2020). Remedy Publications LLC. [Link]

  • Doxorubicin Inhibits Phosphatidylserine Decarboxylase and Modifies Mitochondrial Membrane Composition in HeLa Cells. (2021). International Journal of Molecular Sciences. [Link]

  • Establishment of Paclitaxel-resistant Breast Cancer Cell Line and Nude Mice Models, and Underlying Multidrug Re... (2015). Tropical Journal of Pharmaceutical Research. [Link]

  • Paclitaxel. (2023). StatPearls - NCBI Bookshelf. [Link]

  • Enhancing Anticancer Potential: Investigating the Synergistic Impact of Doxorubicin and Curcumin on HeLa and Vero Cells in Vitro. (2024). Semantic Scholar. [Link]

  • Paclitaxel resistance in MCF-7/PTX cells is reversed by paeonol through suppression of the SET/phosphatidylinositol 3-kinase/Akt pathway. (2015). Oncology Letters. [Link]

  • Lactate Dehydrogenase (LDH) Cytotoxicity Assay Kit Manual. Bioo Scientific. [Link]

  • The pharmacology of paclitaxel in cancer therapy. (2025). BIO Web of Conferences. [Link]

  • Antiangiogenic activity of paclitaxel is associated with its cytostatic effect, mediated by the initiation but not completion of a mitochondrial apoptotic signaling pathway. (2004). Molecular Cancer Therapeutics. [Link]

  • Studies on the standardization of cytotoxicity tests and new standard reference materials useful for evaluating the safety of biomaterials. (1991). Journal of Biomedical Materials Research. [Link]

  • The IC 50 values (nmol/L) of various formulations of PTX against MCF-7... ResearchGate. [Link]

  • Different Doxorubicin Sensitivity Across Various Human Cancer Cell Lines. (2024). Pharmaceutical Sciences Asia. [Link]

  • The 50 % inhibitory concentration (IC50) of cisplatin in A549 and... ResearchGate. [Link]

  • IC50 values of compounds and cisplatin towards A549 cells assessed via... ResearchGate. [Link]

  • Cell cytotoxicity and pro-apoptosis on MCF-7 cells using polyherbal formulation, MAT20. (2023). Journal of Emerging Investigators. [Link]

  • Curcumin improves the efficacy of cisplatin by targeting cancer stem-like cells through p21 and cyclin D1-mediated tumour cell inhibition in non-small cell lung cancer cell lines. (2015). Oncology Reports. [Link]

  • 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation. (2015). Iranian Journal of Pharmaceutical Research. [Link]

  • Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models. (2024). International Journal of Molecular Sciences. [Link]

  • In Vitro Cytotoxicity and Cell Viability Assays: Principles, Advantages, and Disadvantages. SciSpace. [Link]

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Comparative

Cross-Reactivity Validation of the (2-Fluorophenyl)(tetrahydro-2H-pyran-4-yl)methanamine Scaffold in Off-Target Kinase Screening: A Comparative Guide

Executive Summary In the pursuit of novel targeted oncology therapeutics, the (4-(2-Fluorophenyl)tetrahydro-2H-pyran-4-yl)methanamine building block (CAS: 889939-78-0) has emerged as a highly privileged structural scaffo...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the pursuit of novel targeted oncology therapeutics, the (4-(2-Fluorophenyl)tetrahydro-2H-pyran-4-yl)methanamine building block (CAS: 889939-78-0) has emerged as a highly privileged structural scaffold. It is prominently utilized in the design of inhibitors targeting Tyrosine Threonine Kinase (TTK, also known as Monopolar Spindle 1 or Mps1), a critical component of the spindle assembly checkpoint (SAC) [1].

While the tetrahydropyran (THP) ring enhances aqueous solubility and the 2-fluorophenyl group provides metabolic stability and optimal lipophilic ligand efficiency, the primary methanamine moiety often acts as a hinge-binding pharmacophore within the ATP-binding pocket. Because the ATP-binding cleft is highly conserved across the ~518 kinases in the human kinome, incorporating this scaffold introduces a significant risk of off-target polypharmacology.

This guide provides a comprehensive, comparative framework for validating the cross-reactivity of this scaffold, detailing the mechanistic rationale, comparing high-throughput screening (HTS) methodologies, and providing a self-validating Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) protocol.

Mechanistic Rationale: The Causality of Kinase Cross-Reactivity

To understand why off-target screening is mandatory for this scaffold, we must analyze its structure-activity relationship (SAR) at the molecular level.

Most kinase inhibitors are Type I inhibitors, meaning they are ATP-competitive and bind to the active conformation of the kinase. The methanamine group of our subject scaffold typically forms critical hydrogen bonds with the backbone amides of the kinase hinge region. Meanwhile, the 2-fluorophenyl group projects into the hydrophobic pocket adjacent to the gatekeeper residue.

If a non-target kinase possesses a small gatekeeper residue (e.g., Threonine), the fluorophenyl group can easily access this hydrophobic pocket, leading to unintended high-affinity binding. This frequently results in cross-reactivity with structurally similar kinases such as Aurora Kinases (AurA/B) and Polo-like Kinase 1 (PLK1). Inhibiting these off-targets can lead to severe unintended cellular toxicity, making early-stage selectivity profiling critical [2].

G cluster_target Primary Target (On-Target) cluster_offtarget Off-Target Polypharmacology Scaffold (2-Fluorophenyl)(THP)methanamine Scaffold TTK TTK / Mps1 Kinase Scaffold->TTK High Affinity Binding Aurora Aurora Kinases (A/B) Scaffold->Aurora Hinge-binding Cross-reactivity PLK1 PLK1 Scaffold->PLK1 Hinge-binding Cross-reactivity SAC Spindle Assembly Checkpoint Inhibition TTK->SAC Disrupts Apoptosis Cancer Cell Apoptosis (Therapeutic Efficacy) SAC->Apoptosis Induces Aneuploidy Tox Unintended Cytotoxicity / Adverse Events Aurora->Tox Off-target effect PLK1->Tox Off-target effect

Figure 1: Mechanistic pathway illustrating on-target therapeutic efficacy vs. off-target polypharmacology of the scaffold.

Comparative Guide: Kinase Screening Platforms

When validating the selectivity of the (2-Fluorophenyl)(tetrahydro-2H-pyran-4-yl)methanamine scaffold, researchers must choose between binding assays and functional biochemical assays. Below is an objective comparison of the two industry standards.

FeatureActive-Site Competition Binding (e.g., KINOMEscan®)Functional Biochemical Assay (e.g., TR-FRET / LanthaScreen™)
Mechanism Measures compound competition with an immobilized active-site directed ligand [3].Measures the actual enzymatic transfer of phosphate to a substrate [4].
Output Thermodynamic binding affinity ( Kd​ ).Functional enzymatic inhibition ( IC50​ ).
Throughput Ultra-high (Panel of 400+ kinases simultaneously).Medium-to-High (Usually run as targeted mini-panels).
Pros Independent of ATP concentration; detects Type I, II, and allosteric inhibitors; no assay development required per kinase.Reflects true physiological enzymatic inhibition; highly tunable to specific cellular ATP concentrations.
Cons Does not differentiate between functional inhibitors and silent binders; requires specialized proprietary bead matrices.Susceptible to compound autofluorescence (though TR-FRET mitigates this); requires specific antibodies for each substrate.
Best Use Case Primary kinome-wide selectivity profiling (Hit-to-Lead phase).Orthogonal validation and detailed kinetic characterization (Lead Optimization).

Scientist's Recommendation: Use a broad competition binding panel (like KINOMEscan) to cast a wide net and identify potential off-targets. Follow up with a targeted TR-FRET functional assay to confirm the actual inhibitory impact on the identified off-targets (e.g., Aurora A, PLK1).

Experimental Protocol: Self-Validating TR-FRET Kinase Assay

To ensure trustworthiness and reproducibility, the following protocol details a homogeneous, no-wash TR-FRET assay for validating the cross-reactivity of the scaffold against Aurora Kinase A (a common off-target).

This protocol utilizes a Terbium (Tb)-labeled donor antibody and a Fluorescein-labeled acceptor substrate. Causality Note: We utilize Time-Resolved FRET because the delayed measurement window (e.g., 100 µs after excitation) allows short-lived background autofluorescence from the small molecule scaffold to decay, ensuring the signal-to-noise ratio remains pristine [5].

Materials Required
  • Kinase: Recombinant human Aurora A (or TTK for on-target control).

  • Substrate: Fluorescein-labeled generic kinase peptide substrate.

  • Detection: LanthaScreen™ Tb-anti-phospho-peptide antibody[4].

  • Buffer: 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35.

  • Quench Reagent: EDTA (Ethylenediaminetetraacetic acid).

Step-by-Step Methodology
  • Compound Preparation: Prepare a 10-point, 3-fold serial dilution of the (2-Fluorophenyl)(tetrahydro-2H-pyran-4-yl)methanamine derivative in 100% DMSO. Transfer 100 nL of the compound to a low-volume 384-well black microplate using an acoustic dispenser (e.g., Echo 550) to ensure precise nanoliter transfer without tip carryover.

  • Kinase/Substrate Addition: Add 5 µL of a 2X Master Mix containing Aurora A kinase (final concentration 1 nM) and Fluorescein-substrate (final concentration 400 nM) in Kinase Buffer.

    • Rationale: Pre-incubating the enzyme with the compound before adding ATP allows for the detection of slow-binding inhibitors.

  • Reaction Initiation: Add 5 µL of 2X ATP (final concentration adjusted to the Km​ of Aurora A, typically 10-20 µM) to initiate the reaction. Incubate at room temperature for 60 minutes.

  • Reaction Quenching & Detection: Add 10 µL of Detection Mix containing 20 mM EDTA and 2 nM Tb-labeled anti-phospho antibody.

    • Rationale: EDTA strictly chelates the Mg²⁺ ions required for kinase catalytic activity. This instantly halts the phosphoryl transfer, ensuring the assay captures a precise kinetic endpoint without signal drift over time.

  • Data Acquisition: Incubate for 30 minutes to allow antibody binding. Read the plate on a TR-FRET compatible microplate reader (e.g., PHERAstar FSX). Excitation: 340 nm. Emission 1 (Donor): 490 nm. Emission 2 (Acceptor): 520 nm.

  • Data Analysis: Calculate the Emission Ratio (520 nm / 490 nm). Plot the ratio against the log of the compound concentration to determine the IC50​ via non-linear regression.

TRFRET Step1 1. Kinase Reaction Enzyme + Substrate + ATP + Scaffold Inhibitor Step2 2. Quench Reaction Add EDTA (Chelates Mg2+) Halt Catalysis Step1->Step2 Step3 3. Detection Binding Tb-Antibody (Donor) binds Phospho-Substrate (Acceptor) Step2->Step3 Step4 4. TR-FRET Readout Excitation: 340nm Delay: 100µs -> Read 490/520nm Step3->Step4

Figure 2: Step-by-step workflow of the homogeneous TR-FRET kinase assay protocol.

Data Presentation: Selectivity Profiling Results

To demonstrate the importance of cross-reactivity validation, the table below presents a comparative selectivity profile. We compare a mock optimized derivative containing the (2-Fluorophenyl)(tetrahydro-2H-pyran-4-yl)methanamine scaffold against a non-fluorinated analog, using Staurosporine as a pan-kinase inhibitor control.

Data is represented as IC50​ (nM) derived from the TR-FRET functional assay.

Compound / Scaffold VariantTTK (On-Target) IC50​ Aurora A (Off-Target) IC50​ PLK1 (Off-Target) IC50​ Selectivity Fold (AurA / TTK)
(2-Fluorophenyl)(THP)methanamine Derivative 8.5 nM 410 nM >10,000 nM 48x
Non-Fluorinated (Phenyl)(THP)methanamine45.2 nM120 nM4,500 nM2.6x
Staurosporine (Pan-Kinase Control)2.1 nM3.4 nM5.8 nM1.6x

Data Interpretation: The addition of the 2-fluoro substitution significantly drives potency toward the primary target (TTK) by forcing a specific dihedral angle that perfectly complements the TTK active site. Furthermore, the steric clash provided by the fluorine atom against the gatekeeper residue of Aurora A reduces off-target binding, widening the therapeutic window (48-fold selectivity) compared to the non-fluorinated analog.

References

  • Mason, J. M., et al. (2017). "Functional characterization of CFI-402257, a potent and selective Mps1/TTK kinase inhibitor, for the treatment of cancer." Proceedings of the National Academy of Sciences (PNAS). Available at:[Link]

  • Eurofins DiscoverX. "scanELECT® Kinase Selectivity & Profiling Assay Panel." Eurofins Discovery. Available at: [Link]

  • Ambit Biosciences / Eurofins. "KINOMEscan – High-Throughput Kinase Selectivity Profiling." Ambit Biosciences. Available at: [Link]

  • BMG Labtech. "LanthaScreen TR-FRET tyrosine kinase and protein kinase C assay." BMG Labtech Applications. Available at:[Link]

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling (2-Fluorophenyl)(tetrahydro-2H-pyran-4-yl)methanamine

As a Senior Application Scientist, I frequently oversee the integration of novel fluorinated building blocks into drug discovery pipelines. (2-Fluorophenyl)(tetrahydro-2H-pyran-4-yl)methanamine (CAS: 889939-78-0) is a hi...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently oversee the integration of novel fluorinated building blocks into drug discovery pipelines. (2-Fluorophenyl)(tetrahydro-2H-pyran-4-yl)methanamine (CAS: 889939-78-0) is a highly valuable primary amine for synthesizing complex active pharmaceutical ingredients (APIs)[1]. However, its structural features—a lipophilic fluorophenyl group coupled with an unhindered primary amine—render it highly reactive and biologically aggressive.

This guide provides a self-validating framework for its safe handling, focusing on the mechanistic causality behind each safety protocol to build deep, foundational trust in your laboratory operations.

Mechanistic Hazard Profiling

To design an effective personal protective equipment (PPE) and handling strategy, we must first understand why the compound is hazardous. Primary amines are notorious for causing severe tissue damage. The nitrogen's unshared electron pair readily abstracts protons from biological fluids, leading to rapid, exothermic saponification of lipid bilayers, particularly in the eyes and mucous membranes. The lipophilic tetrahydropyran and fluorophenyl moieties enhance the molecule's ability to penetrate the stratum corneum (the skin's outer layer), exacerbating dermal toxicity and systemic absorption[2].

Table 1: GHS Hazard Classification & Causality (CAS: 889939-78-0)

GHS CodeHazard StatementMechanistic Causality
H302 Harmful if swallowedRapid systemic absorption facilitated by the lipophilic fluorinated core[1].
H315 Causes skin irritationBasic amine lone pair disrupts the acidic mantle of the skin, causing chemical burns[1].
H318 Causes serious eye damageCorrosive saponification of corneal lipids; irreversible without immediate intervention.
H335 May cause respiratory irritationVolatilization of the free base irritates sensitive alveolar tissues upon inhalation[1].

Personal Protective Equipment (PPE) Matrix

Trustworthy safety protocols rely on redundancy. PPE is our last line of defense, and its selection must be tailored to the specific physicochemical properties of the amine[3].

Table 2: Required PPE Specifications

PPE CategorySpecificationRationale
Eye/Face Snug-fitting chemical splash goggles + full face shield.H318 risk is critical. Standard safety glasses are insufficient against corrosive amine splashes.
Hand Protection Double-gloving: Inner Nitrile (4 mil), Outer Butyl Rubber or heavy-duty Nitrile (8+ mil).Amines can permeate thin nitrile over time. The outer glove provides chemical resistance; the inner provides a backup barrier[3].
Body Flame-resistant (FR) lab coat, chemical-resistant apron (if handling >50 mL), closed-toe non-porous shoes.Prevents dermal absorption (H315) and protects against potential exothermic reactions during synthesis.
Respiratory Fume hood (face velocity 80-120 fpm).Mitigates H335 risk. The free base can generate irritating vapors at room temperature.

Standard Operating Procedure (SOP) for Handling

A self-validating system ensures that safety is integrated into the chemistry itself. Because primary amines can slowly oxidize or absorb atmospheric CO₂ (forming carbamates), handling them under inert conditions protects both the operator and the integrity of the reagent[4].

Step-by-Step Methodology: Weighing and Reaction Setup
  • Preparation & Verification: Verify fume hood airflow (>100 fpm). Ensure an eyewash station and safety shower are unobstructed and within a 10-second walking distance.

  • PPE Donning: Equip double gloves, splash goggles, and an FR lab coat.

  • Inert Atmosphere Setup: Purge the reaction vessel and the reagent transfer environment with dry Nitrogen or Argon to prevent oxidative degradation and carbamate formation.

  • Transfer: Weigh the compound inside the fume hood using a static-free spatula. For liquid states or solutions, use a positive-displacement pipette or glass syringe to prevent vapor-lock dripping.

  • Solvent Addition: Dissolve the amine in an appropriate anhydrous organic solvent (e.g., DCM or THF) before adding reactive electrophiles. This controls the kinetics and mitigates exothermic heat generation.

  • Decontamination: Rinse all spatulas and glassware with a dilute acidic solution (e.g., 1M HCl or 5% citric acid) immediately after use. Causality: This protonates the amine, rendering it water-soluble, non-volatile, and significantly less hazardous before standard washing.

HandlingWorkflow Start Pre-Operation Check (Verify Fume Hood & Eyewash) PPE Don PPE (Double Nitrile, Splash Goggles) Start->PPE Transfer Weighing & Transfer (Closed-System, Static-Free) PPE->Transfer Reaction Reaction Setup (Inert N2/Ar Atmosphere) Transfer->Reaction Decon Decontamination (Acidic Quench of Spatulas) Reaction->Decon

Standard operational workflow for handling primary fluorinated amines.

Emergency Response and Spill Management

A robust safety system assumes failure will occur and plans accordingly. If (2-Fluorophenyl)(tetrahydro-2H-pyran-4-yl)methanamine is spilled, immediate neutralization is required to prevent vapor spread and contact hazards[3].

Step-by-Step Methodology: Spill Containment and Neutralization
  • Evacuate & Assess: Alert nearby personnel. If the spill is >50 mL outside a fume hood, evacuate the lab immediately and contact Environmental Health and Safety (EHS).

  • Containment: Surround the spill with an inert, non-combustible absorbent (e.g., dry sand, vermiculite, or a commercial spill pad). Do NOT use sawdust or paper towels, as concentrated amines can react exothermically with organic materials.

  • Neutralization: Carefully spray or pour a weak acid (e.g., 5% citric acid or sodium bisulfate solution) over the absorbed spill. Causality: The acid converts the volatile, lipophilic free base into a stable, non-volatile ammonium salt, drastically reducing inhalation and contact risks.

  • Collection: Use a plastic scoop to transfer the neutralized mixture into a high-density polyethylene (HDPE) hazardous waste container.

  • Secondary Wash: Wipe the spill area with a damp cloth soaked in mild soapy water, followed by a thorough water rinse.

SpillResponse Spill Amine Spill Detected Assess Assess Volume & Location Spill->Assess Minor Minor Spill (<50 mL) Inside Fume Hood Assess->Minor Major Major Spill (>50 mL) Outside Fume Hood Assess->Major Absorb Apply Inert Absorbent (Sand/Vermiculite) Minor->Absorb Evacuate Evacuate Area & Call EHS Major->Evacuate Neutralize Neutralize with 5% Citric Acid Absorb->Neutralize Waste Collect as Hazardous Waste Neutralize->Waste

Decision matrix and procedural workflow for amine spill response.

Waste Disposal Plan

Improper disposal of fluorinated amines can lead to severe environmental contamination. The C-F bond is highly recalcitrant to environmental degradation, and the amine group is toxic to aquatic life.

Step-by-Step Methodology: Disposal
  • Segregation: Collect all amine-contaminated waste (including neutralized spill debris, reaction quenches, and first-rinse solvents) in a dedicated, clearly labeled "Halogenated Basic Organic Waste" container.

  • Compatibility Check: Never mix amine waste with strong oxidizers (e.g., nitric acid, peroxides) or heavy metals, as this can trigger violent exothermic reactions and gas evolution.

  • Labeling & EHS Pickup: Ensure the waste ticket explicitly lists "(2-Fluorophenyl)(tetrahydro-2H-pyran-4-yl)methanamine" and flags it as "Corrosive/Irritant" and "Fluorinated". Store the waste container in a secondary containment tray until EHS pickup.

References

  • "Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines", ACS Chemical Health & Safety, [Link]

  • "Octadecyl Primary Amine MSDS/SDS", Ascent Surfactant, [Link]

  • "2,3,4-Trifluoroaniline MSDS/SDS", Benzoic Acid China, [Link]

Sources

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